2-Methylpyrimidine-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-7-3-2-6(4-9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGNAADUUXBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622197 | |
| Record name | 2-Methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-17-7 | |
| Record name | 2-Methyl-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methylpyrimidine-4-carbaldehyde
CAS Number: 1004-17-7
This technical guide provides a comprehensive overview of 2-Methylpyrimidine-4-carbaldehyde, a key heterocyclic building block with significant applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a solid, appearing as a faint orange or light beige crystalline substance.[1] It is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids. The presence of both a methyl group and an aldehyde functional group on the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1004-17-7 | [2][3] |
| Molecular Formula | C₆H₆N₂O | [2] |
| Molecular Weight | 122.12 g/mol | [2] |
| Appearance | Faint orange/light beige crystalline solid | [1] |
| Boiling Point (Predicted) | 213.7 ± 13.0 °C | [3] |
| Density (Predicted) | 1.176 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 0.16 ± 0.23 | [1] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [1] |
Spectroscopic Data
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Data not available in the search results. |
| Mass Spectrometry (MS) | Data not available in the search results. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the hydrolysis of its dimethyl acetal precursor.
Synthesis from 4-(Dimethoxymethyl)-2-methylpyrimidine
A common and effective method for the preparation of this compound is the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-(dimethoxymethyl)-2-methylpyrimidine (4.5 g, 26.7 mmol) in a suitable round-bottom flask, add hydrobromic acid (48% in H₂O, 10 mL).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature for 2 hours.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer twice with diethyl ether to remove any unreacted starting material and byproducts.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.
-
Extract the product from the aqueous layer twice with ethyl acetate.
-
-
Isolation and Purification:
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[4] The pyrimidine scaffold is found in a wide range of drugs with diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4]
This compound serves as a valuable intermediate in the synthesis of more complex pyrimidine-based compounds. The aldehyde functionality provides a reactive handle for various chemical transformations, such as:
-
Reductive amination: To introduce substituted amino groups.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: With various nucleophiles to build larger molecular frameworks.
These transformations allow for the generation of libraries of novel pyrimidine derivatives for screening in drug discovery programs. For instance, pyrimidine aldehydes are utilized in the synthesis of cytokine synthesis inhibitors, which are important targets for inflammatory diseases.[5]
Biological Activity and Signaling Pathways
While specific in-vitro or in-vivo studies directly investigating the biological activity of this compound were not identified in the search results, the broader class of pyrimidine derivatives is known to interact with a multitude of biological targets.
The pyrimidine nucleus is a key structural motif in many enzyme inhibitors. For example, various pyrimidine derivatives have been developed as inhibitors of kinases, such as Bruton's Tyrosine Kinase (BTK), and metabolic enzymes like Dihydroorotate Dehydrogenase (DHODH).[6] Inhibition of these pathways can have therapeutic effects in cancer and autoimmune diseases.
Furthermore, some pyrimidine derivatives have shown potential as bone anabolic agents by promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[4] Other studies have explored the cytotoxicity of pyrimidine derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7).[7]
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. Its utility in the construction of diverse pyrimidine-based molecular architectures makes it a compound of high interest for researchers in medicinal chemistry and drug development. Further investigation into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. preprints.org [preprints.org]
- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
- 3. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [m.chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Synthesis of 2-Methylpyrimidine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthetic routes for obtaining 2-Methylpyrimidine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. This document outlines key synthetic strategies, provides detailed experimental protocols, and presents quantitative data to assist researchers in the efficient preparation of this target molecule.
Synthetic Strategies
The synthesis of this compound can be primarily achieved through two main strategies: the hydrolysis of a protected aldehyde precursor or the oxidation of the corresponding primary alcohol. This guide will focus on the most prominently documented method, which involves the deprotection of an acetal, and a proposed route via alcohol oxidation.
Hydrolysis of 4-(Dimethoxymethyl)-2-methylpyrimidine
This is a direct and well-documented method for the preparation of this compound. The synthesis proceeds via the acid-catalyzed hydrolysis of the dimethyl acetal precursor.
Reaction Scheme
physical and chemical properties of 2-Methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpyrimidine-4-carbaldehyde is a heterocyclic aldehyde with the chemical formula C₆H₆N₂O. As a derivative of pyrimidine, a core structure in nucleic acids, this compound and its analogues are of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors and modulators of cytokine signaling. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance, particularly in the context of drug discovery.
Core Physical and Chemical Properties
This compound is a crystalline solid, appearing as a faint orange to light beige substance. Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1004-17-7 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O | [3] |
| Molecular Weight | 122.12 g/mol | [3] |
| Appearance | Faint orange/light beige crystalline solid | [4] |
| Predicted Density | 1.176 g/cm³ | [4] |
| Predicted pKa | 0.16 | [4] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Argon) | [4][5] |
Note: Some physical properties like melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Purification
A common route for the synthesis of this compound involves the hydrolysis of its dimethyl acetal precursor, 4-Dimethoxymethyl-2-methyl-pyrimidine.[6]
Experimental Protocol: Synthesis from 4-Dimethoxymethyl-2-methyl-pyrimidine
Materials:
-
4-Dimethoxymethyl-2-methyl-pyrimidine
-
Hydrobromic acid (48% in H₂O)
-
Deionized water
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of hydrobromic acid (48% in H₂O), add 4-Dimethoxymethyl-2-methyl-pyrimidine.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with water and wash twice with diethyl ether to remove any unreacted starting material.
-
Carefully neutralize the aqueous layer with a saturated sodium carbonate solution until the pH is neutral.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by column chromatography on silica gel.[6] A common solvent system for elution is a mixture of ethyl acetate and dichloromethane.[6] Alternatively, recrystallization from a suitable solvent system can be employed.[7][8][9][10] The choice of solvent will depend on the solubility characteristics of the compound and its impurities. Common solvents to test for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and water.[8]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrimidine ring protons, and the methyl group protons.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9-10 ppm.[11]
-
Pyrimidine Ring Protons: Two doublets in the aromatic region (δ 7-9 ppm), showing coupling to each other.
-
Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.[12]
-
Pyrimidine Ring Carbons: Signals in the aromatic region (δ 110-170 ppm).
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-30 ppm.[12]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[13]
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[13]
-
C=N and C=C Stretch (Pyrimidine Ring): Absorptions in the 1400-1600 cm⁻¹ region.[14]
-
C-H Stretch (Aromatic and Methyl): Absorptions in the 2850-3100 cm⁻¹ region.[14]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 122. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) and other characteristic fragments of the pyrimidine ring.[1][15][16][17]
Biological Activity and Drug Development Potential
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its ability to interact with various biological targets.
Kinase Inhibition
Many pyrimidine derivatives have been developed as potent kinase inhibitors. Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a scaffold to present functional groups in a specific orientation to interact with the ATP-binding pocket of kinases.[18][19] For instance, derivatives of 4-aminopyrimidine-5-carboxaldehyde have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[20][21][22][23] Given its structural similarity, this compound represents a valuable starting point or intermediate for the synthesis of novel kinase inhibitors.
Diagram of a a Potential Kinase Inhibition Pathway:
Caption: Potential mechanism of action for a this compound derivative as a kinase inhibitor.
Modulation of Cytokine Signaling
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Dysregulated cytokine production is implicated in various inflammatory diseases. Certain pyrimidine-containing compounds have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[18] For example, 4-Formyl-2-methylthiopyrimidine is a known intermediate in the synthesis of cytokine synthesis inhibitors.[5] This suggests that this compound could serve as a valuable scaffold for developing novel anti-inflammatory agents that target cytokine signaling pathways.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its pyrimidine core provides a privileged scaffold for interacting with key biological targets. While a complete experimental characterization of its physical properties is still needed, existing data on its synthesis and the known biological activities of related compounds highlight its importance as a building block for the development of novel kinase inhibitors and modulators of cytokine signaling. Further research into its specific biological effects and the development of detailed synthetic and analytical protocols are warranted to fully exploit its therapeutic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Methylpyrimidine-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Purification [chem.rochester.edu]
- 9. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. article.sapub.org [article.sapub.org]
- 18. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
2-Methylpyrimidine-4-carbaldehyde molecular weight and formula
This technical guide provides the fundamental molecular and chemical properties of 2-Methylpyrimidine-4-carbaldehyde, a heterocyclic aldehyde of interest in chemical synthesis and pharmaceutical research.
Molecular Identity and Weight
This compound is a substituted pyrimidine with a methyl group at the 2-position and a carbaldehyde group at the 4-position. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C6H6N2O | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| CAS Number | 1004-17-7 | [1] |
Further details on the experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are not available in the provided search results. Therefore, detailed experimental methodologies and signaling pathway diagrams cannot be generated at this time.
References
The Advent of Pyrimidine Aldehydes: A Technical History of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine aldehydes, a class of heterocyclic compounds characterized by a pyrimidine ring bearing a formyl group, represent a cornerstone in the synthesis of a vast array of biologically active molecules. Their inherent reactivity as electrophiles and their utility as versatile synthetic intermediates have cemented their importance in medicinal chemistry, drug discovery, and materials science. This in-depth technical guide explores the historical milestones in the discovery and synthesis of pyrimidine aldehydes, providing a comprehensive overview of the key reactions, experimental protocols, and the evolution of synthetic strategies.
Early Discoveries and the Dawn of Pyrimidine Chemistry
The story of pyrimidine aldehydes is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized various derivatives. This was followed by the first synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900. While the exact date of the first synthesis of a pyrimidine aldehyde remains to be definitively established in the historical literature, early 20th-century explorations into the functionalization of the pyrimidine ring laid the groundwork for their eventual discovery.
Initial forays into the synthesis of pyrimidine aldehydes were not straightforward. The electron-deficient nature of the pyrimidine ring makes it less susceptible to classical electrophilic formylation reactions that are effective on more electron-rich aromatic systems. Consequently, early methods relied on the transformation of pre-existing functional groups on the pyrimidine ring.
Foundational Synthetic Methodologies
Several key synthetic strategies have been pivotal in the historical development of pyrimidine aldehyde synthesis. These methods, often adapted from more general organic reactions, were crucial in making these valuable building blocks accessible to chemists.
Oxidation of Methyl and Hydroxymethylpyrimidines
One of the earliest and most direct approaches to pyrimidine aldehydes involves the oxidation of a methyl or hydroxymethyl group attached to the pyrimidine ring.
A significant early example is the oxidation of 4-methylpyrimidines. This transformation can be achieved using various oxidizing agents, with selenium dioxide (SeO2) being a classic reagent for this purpose.
Experimental Protocol: Riley Oxidation of 4-Methylpyrimidine to Pyrimidine-4-carboxaldehyde
This protocol is a generalized representation of the Riley oxidation as it would have been applied in early syntheses.
Materials:
-
4-Methylpyrimidine
-
Selenium dioxide (SeO2)
-
Dioxane (solvent)
-
Water
Procedure:
-
A solution of 4-methylpyrimidine in aqueous dioxane is prepared in a reaction vessel equipped with a reflux condenser.
-
A stoichiometric amount of selenium dioxide is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The remaining aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed by distillation to yield the crude pyrimidine-4-carboxaldehyde.
-
The crude product is purified by distillation under reduced pressure or by recrystallization.
Ozonolysis of Vinylpyrimidines
The ozonolysis of vinyl-substituted pyrimidines provided another early route to pyrimidine aldehydes. This method involves the cleavage of the carbon-carbon double bond of the vinyl group by ozone to yield the corresponding aldehyde.
Experimental Protocol: Ozonolysis of 4-Vinylpyrimidine to Pyrimidine-4-carboxaldehyde
This protocol is a generalized representation of ozonolysis as it would have been applied in early syntheses.
Materials:
-
4-Vinylpyrimidine
-
Ozone (O3)
-
Methanol or Dichloromethane (solvent)
-
Zinc dust (Zn) or Dimethyl sulfide (DMS) (for reductive workup)
-
Water
Procedure:
-
A solution of 4-vinylpyrimidine in a suitable solvent (e.g., methanol or dichloromethane) is cooled to a low temperature (typically -78 °C) in a reaction vessel equipped with a gas inlet tube.
-
A stream of ozone gas is bubbled through the solution until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.
-
A reducing agent, such as zinc dust and water or dimethyl sulfide, is added to the reaction mixture to quench the intermediate ozonide and effect a reductive workup.
-
The reaction mixture is allowed to warm to room temperature.
-
The solid byproducts (e.g., zinc oxide) are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude pyrimidine-4-carboxaldehyde is purified by distillation or chromatography.
The Vilsmeier-Haack and Reimer-Tiemann Reactions: Direct Formylation Approaches
While direct formylation of the pyrimidine ring is challenging, under certain conditions, reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions have been successfully applied, particularly to activated pyrimidine systems.
The Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophilic iminium species. This reagent can then attack electron-rich pyrimidine derivatives.
A significant milestone in the synthesis of pyrimidine-5-carboxaldehydes was the application of the Reimer-Tiemann reaction , as detailed by R. H. Wiley and Y. Yamamoto in their 1960 publication in The Journal of Organic Chemistry. This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. Its application to hydroxypyrimidines provided a novel route to pyrimidine-5-carboxaldehydes.
Experimental Protocol: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde via the Reimer-Tiemann Reaction
Adapted from the work of Wiley and Yamamoto (1960).
Materials:
-
4-Hydroxy-2,6-dimethylpyrimidine
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl3)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A solution of sodium hydroxide in water is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
4-Hydroxy-2,6-dimethylpyrimidine is dissolved in ethanol and added to the sodium hydroxide solution.
-
The mixture is heated to a gentle reflux.
-
Chloroform is added dropwise to the refluxing mixture over a period of several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period.
-
The excess chloroform and ethanol are removed by steam distillation.
-
The remaining aqueous solution is cooled and acidified with hydrochloric acid to precipitate the product.
-
The crude 4-hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde is collected by filtration, washed with cold water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data from Historical Syntheses
A critical aspect of understanding the evolution of synthetic methods is the quantitative data associated with these early reactions. The following tables summarize the reported yields and physical properties of pyrimidine aldehydes from key historical publications.
| Pyrimidine Aldehyde | Precursor | Synthetic Method | Year | Reported Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |
| 4-Hydroxy-2,6-dimethylpyrimidine-5-carboxaldehyde | 4-Hydroxy-2,6-dimethylpyrimidine | Reimer-Tiemann Reaction | 1960 | 35 | 205-206 | - | Wiley, R. H.; Yamamoto, Y. J. Org. Chem.1960 , 25 (11), 1909–1912. |
| 2,4-Dihydroxy-6-methylpyrimidine-5-carboxaldehyde | 2,4-Dihydroxy-6-methylpyrimidine (6-Methyluracil) | Reimer-Tiemann Reaction | 1960 | 40 | >300 | - | Wiley, R. H.; Yamamoto, Y. J. Org. Chem.1960 , 25 (11), 1909–1912. |
Logical Relationships in Pyrimidine Aldehyde Synthesis
The synthesis of pyrimidine aldehydes can be visualized as a network of interconnected reactions, where different starting materials can be converted to the target aldehydes through various synthetic routes.
Caption: Synthetic routes to pyrimidine aldehydes from various precursors.
Naturally Occurring Pyrimidine Aldehydes and Their Biological Significance
The search for naturally occurring pyrimidine aldehydes has been challenging, and to date, there are no widely reported examples of simple pyrimidine aldehydes as natural products. The pyrimidine core is, of course, fundamental to life, being a key component of nucleobases (cytosine, thymine, and uracil). However, the aldehyde functionality directly attached to the pyrimidine ring does not appear to be a common structural motif in natural product chemistry.
This scarcity suggests that pyrimidine aldehydes primarily serve as reactive intermediates in biological systems rather than as stable, isolable compounds. It is plausible that they are transiently formed during metabolic pathways and are quickly converted to other molecules. Their high reactivity would make them potent alkylating agents, potentially toxic to cells if allowed to accumulate.
Despite their apparent absence in nature, the synthetic versatility of pyrimidine aldehydes has made them indispensable in the development of therapeutic agents. They serve as crucial building blocks for a wide range of pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The aldehyde group provides a convenient handle for introducing diverse functionalities and building complex molecular architectures.
Conclusion
The history of pyrimidine aldehydes is a testament to the ingenuity of organic chemists in functionalizing a challenging heterocyclic system. From early, indirect methods relying on the transformation of existing functional groups to the later application of direct formylation reactions, the synthetic toolbox for accessing these valuable compounds has expanded significantly. While their natural occurrence appears to be limited, their importance as synthetic intermediates in drug discovery and materials science is undeniable. The foundational work of early pioneers in pyrimidine chemistry paved the way for the development of modern synthetic methods that continue to enable the creation of novel and impactful molecules. Further research into transient biological intermediates may yet reveal a hidden role for pyrimidine aldehydes in the intricate web of life.
An In-depth Technical Guide on the Core Reactions of 2-Methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactions of 2-methylpyrimidine-4-carbaldehyde, a versatile heterocyclic aldehyde. The aldehyde functionality, coupled with the pyrimidine core, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This document details key reactions including oxidation, reduction, Knoevenagel condensation, Wittig reaction, and aldol condensation.
Oxidation of this compound
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid. This transformation is a fundamental step in the synthesis of various pyrimidine-based derivatives. Common oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions and compatibility with other functional groups.
Quantitative Data for Oxidation of Heterocyclic Aldehydes
| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |
| Potassium permanganate (KMnO4) | General Aromatic Aldehydes | Corresponding Carboxylic Acids | High | General Knowledge |
| Jones Reagent (CrO3/H2SO4) | General Aromatic Aldehydes | Corresponding Carboxylic Acids | High | General Knowledge |
| Tollens' Reagent ([Ag(NH3)2]+) | General Aldehydes | Corresponding Carboxylate | Qualitative | General Knowledge |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) (approx. 1.1 eq) in water to the stirred solution of the aldehyde. The reaction is exothermic and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess permanganate with a reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the mixture to remove the manganese dioxide.
-
Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated 2-methylpyrimidine-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
2-Methylpyrimidine-4-carbaldehyde safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-Methylpyrimidine-4-carbaldehyde
Introduction
This compound (CAS No. 1004-17-7) is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis and drug discovery.[1][2] The pyrimidine scaffold is a core component of numerous biologically active molecules, and the aldehyde functional group provides a reactive handle for a variety of chemical transformations, including condensation reactions and reductive aminations.[1][3] However, aldehydes as a class are known for their high reactivity, which can present toxicological challenges.[4][5][6] This reactivity necessitates careful handling and a thorough understanding of the compound's safety profile to protect researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for this compound, summarizing physicochemical properties, hazard classifications, and emergency procedures. It includes detailed protocols for laboratory use and spill management to ensure safe application in a research and development setting.
Physicochemical and Toxicological Properties
Understanding the physical and chemical characteristics of this compound is fundamental to its safe handling. While specific toxicological studies on this compound are not extensively published, data from structurally similar aromatic and heterocyclic aldehydes can provide insight into its potential hazards. Aldehydes can be reactive with biological macromolecules and may cause irritation.[4][6][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1004-17-7 | [8][9][10] |
| Molecular Formula | C₆H₆N₂O | [10] |
| Molecular Weight | 122.125 g/mol | [10] |
| Physical Form | Crystalline Solid | [8] |
| Color | Faint orange/light beige | [8] |
| Boiling Point | 213.7 ± 13.0 °C (Predicted) | [8] |
| Density | 1.176 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 0.16 ± 0.23 (Predicted) |[8] |
Hazard Identification and Classification
Table 2: Inferred GHS Hazard Classification | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Warning | | Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation |
| Warning | | Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Warning | | Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Warning |
(Note: This classification is inferred from similar compounds and should be used as a guideline. A formal hazard assessment should be conducted by the user.)
Safe Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).
Engineering Controls
-
Fume Hood: All weighing and handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust.[14][15]
-
Ventilation: The laboratory should have adequate general ventilation.[7][11]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the work area.[7][15]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][16] Minimize dust generation and accumulation.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[8] Keep away from incompatible materials such as strong oxidizing agents.[15]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[17][18]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Source(s) |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or safety glasses meeting ANSI Z87.1 standards. A face shield may be required for splash hazards. | Protects against dust particles and splashes.[7][19] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. A lab coat should be worn, buttoned, with sleeves covering the arms. | Prevents skin contact. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[7][15][17] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | A respiratory protection program that meets OSHA 29 CFR 1910.134 should be followed if respirators are used.[7][17] |
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocols
Adherence to standardized protocols is essential for safety and experimental reproducibility.
Protocol 1: General Handling and Use in a Laboratory Setting
-
Preparation:
-
Consult the Safety Data Sheet (SDS) and perform a risk assessment for the planned experiment.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.[7]
-
-
Procedure:
-
Retrieve the compound from its designated storage location (2-8°C, inert atmosphere).[8]
-
Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation.
-
Carefully weigh the required amount of the solid compound onto a weigh boat or into a tared vessel inside the fume hood. Avoid creating dust.[11]
-
Add the compound to the reaction vessel or solvent as per the experimental plan.
-
Securely close the primary container immediately after use.
-
-
Post-Procedure:
-
Clean any residual dust from the spatula and work surface using a damp cloth or towel, ensuring the cleaning material is disposed of as chemical waste.
-
Return the compound to its proper storage location.
-
Decontaminate all equipment used.
-
Dispose of all chemical waste, including empty containers and contaminated PPE, in accordance with institutional and local regulations.
-
Remove PPE and wash hands thoroughly with soap and water.[7]
-
Protocol 2: Small Solid Spill Cleanup Procedure
-
Immediate Action:
-
Alert personnel in the immediate area of the spill.
-
If the spill is outside the fume hood, evacuate the area if there is a risk of airborne dust.
-
-
Containment and Cleanup (Ensure appropriate PPE is worn):
-
Decontamination:
-
Wipe the spill area with soap and water.
-
Place all contaminated cleaning materials and PPE into the hazardous waste container.
-
-
Reporting:
-
Report the incident to the laboratory supervisor or safety officer, as per institutional policy.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or fire.
First Aid Measures
The following first aid measures are based on guidelines for similar irritating chemical compounds.[7][12][14][20]
Table 4: First Aid Measures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][14] |
Caption: A decision-making workflow for first aid response to chemical exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or appropriate foam.[7]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[12] Containers may burn, though the compound itself is not considered a significant fire risk.[11]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [m.chemicalbook.com]
- 9. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
- 10. manchesterorganics.com [manchesterorganics.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. 4-Amino-2-methylpyrimidine-5-carbaldehyde | 73-68-7 [sigmaaldrich.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. corporate.dow.com [corporate.dow.com]
- 20. webgate.ec.europa.eu [webgate.ec.europa.eu]
Spectroscopic and Synthetic Profile of 2-Methylpyrimidine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a key synthetic route for 2-Methylpyrimidine-4-carbaldehyde (CAS No. 1004-17-7), a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource, presenting available data in a structured format and outlining experimental methodologies.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Predicted Chemical Shift (δ) ppm | Predicted Chemical Shift (δ) ppm |
| ~10.1 (s, 1H, -CHO) | ~193.0 (C=O) |
| ~8.9 (d, 1H, pyrimidine H6) | ~168.0 (C2) |
| ~7.7 (d, 1H, pyrimidine H5) | ~158.0 (C4) |
| ~2.8 (s, 3H, -CH₃) | ~152.0 (C6) |
| Solvent and instrument parameters not specified in available data. | Solvent and instrument parameters not specified in available data. |
| Note: Predicted values are based on computational models and may differ from experimental results. | Note: Predicted values are based on computational models and may differ from experimental results. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950-2850 | C-H stretch (methyl) |
| ~2850-2750 | C-H stretch (aldehyde) |
| ~1710-1690 | C=O stretch (aldehyde) |
| ~1600-1450 | C=N, C=C stretch (pyrimidine ring) |
| ~1450-1350 | C-H bend (methyl) |
Mass Spectrometry (MS)
| Technique | Observed m/z | Assignment |
| Not Specified | 122.12 (exact mass) | [M]+ |
Experimental Protocols
A common synthetic route to this compound involves the hydrolysis of its acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.
Synthesis of this compound from 4-(Dimethoxymethyl)-2-methylpyrimidine
This protocol outlines the acid-catalyzed hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine.
Materials:
-
4-(Dimethoxymethyl)-2-methylpyrimidine
-
Hydrobromic acid (48% aqueous solution)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of hydrobromic acid (48% in water), add 4-(dimethoxymethyl)-2-methylpyrimidine.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether twice to remove any unreacted starting material.
-
Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate twice.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
The resulting solution contains the crude this compound, which can be further purified by column chromatography or used directly in subsequent reactions.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
A Technical Guide to 2-Methylpyrimidine-4-carbaldehyde for Researchers and Drug Development Professionals
An In-depth Look at a Versatile Building Block in Medicinal Chemistry
2-Methylpyrimidine-4-carbaldehyde is a key heterocyclic aldehyde that serves as a valuable starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it a sought-after compound for researchers in drug discovery and development, particularly in the design of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic utility of this compound, along with a detailed experimental protocol and an illustrative signaling pathway relevant to its application.
Commercial Availability and Key Specifications
This compound is readily available from a number of commercial chemical suppliers. Purity levels are typically high, often exceeding 97-99%. While a comprehensive impurity profile is supplier-specific and often proprietary, common potential impurities may include the corresponding carboxylic acid (from oxidation) or the starting materials from its synthesis. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.
Below is a summary of typical quantitative data available from commercial suppliers.
| Property | Typical Value |
| CAS Number | 1004-17-7 |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol |
| Purity | ≥97%, ≥98%, ≥99% (supplier dependent)[1][2] |
| Appearance | Solid |
| Storage Conditions | 2-8°C, Inert atmosphere |
Synthetic Utility in Drug Discovery
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Two common and powerful reactions utilizing this aldehyde are the Knoevenagel condensation and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to the carbonyl group of the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is instrumental in forming carbon-carbon bonds and is widely used in the synthesis of various heterocyclic compounds with potential therapeutic applications.[3][4]
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[5][6] This one-pot reaction involves the formation of an imine intermediate by the condensation of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly efficient for creating libraries of substituted pyrimidine derivatives for screening as potential drug candidates, particularly as kinase inhibitors.[7]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a pyrimidine-based kinase inhibitor scaffold, adapted from the synthesis of Aurora kinase inhibitors.[8] This protocol illustrates a common synthetic route where a pyrimidine aldehyde derivative could be utilized.
Synthesis of a 2,4-Disubstituted Pyrimidine Derivative
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of kinase inhibitors.
-
Materials:
-
2,4,6-trichloropyrimidine
-
3-Amino-5-methylpyrazole
-
Triethylamine
-
Tetrahydrofuran (THF)
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone
-
1-pentanol
-
1-ethyl piperazine
-
-
Procedure:
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.5 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
-
To a solution of the product from the previous step (1.0 eq) in 1-pentanol, add (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (1.1 eq).
-
Heat the reaction mixture to 120°C and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture and purify by column chromatography to obtain the desired intermediate.
-
Finally, react the intermediate with 1-ethyl piperazine in the presence of triethylamine at elevated temperature to yield the final product.
-
-
Characterization: The final product and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Below is a graphical representation of a generalized workflow for the synthesis of kinase inhibitors using a pyrimidine scaffold.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methylpyrimidine-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Methylpyrimidine-4-carbaldehyde, a versatile building block in organic synthesis. The protocols outlined herein describe key transformations of the aldehyde functional group, enabling the synthesis of a diverse range of pyrimidine-containing molecules with potential applications in medicinal chemistry and materials science.
Overview of Synthetic Applications
This compound serves as a valuable intermediate for the construction of more complex molecular architectures. The electron-deficient nature of the pyrimidine ring and the reactivity of the aldehyde group allow for a variety of chemical transformations. Key applications include, but are not limited to:
-
Carbon-Carbon Bond Formation: The aldehyde functionality readily participates in classic C-C bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and aldol reactions, providing access to vinyl-, propenoic acid-, and β-hydroxy-substituted pyrimidines.
-
Carbon-Nitrogen Bond Formation: Reductive amination and Schiff base formation are efficient methods for introducing new amine functionalities, which are crucial for modulating the physicochemical and biological properties of the target molecules.
-
Heterocycle Synthesis: The aldehyde can act as a key electrophile in multicomponent reactions to construct fused heterocyclic systems, further expanding the chemical space accessible from this starting material.
Derivatives of this compound are of significant interest in drug discovery, as the pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors.
Key Synthetic Transformations and Protocols
This section details the experimental protocols for three fundamental transformations of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is particularly useful for synthesizing acrylic acid derivatives and other vinylogous systems. A catalyst-free approach in an aqueous ethanol mixture has been shown to be effective for similar heterocyclic aldehydes.
Experimental Protocol: Synthesis of 2-(2-methylpyrimidin-4-yl)malononitrile
-
Reaction Setup: In a 25 mL round-bottom flask, suspend this compound (1.0 mmol, 122.12 mg) and malononitrile (1.0 mmol, 66.06 mg) in a mixture of ethanol (5 mL) and water (5 mL).
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, the solid product is collected by vacuum filtration. The collected solid is washed with a cold 1:1 mixture of ethanol and water (2 x 5 mL) and then dried under vacuum to afford the pure product.
| Reactant 1 | Reactant 2 | Product | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | 2-(2-methylpyrimidin-4-yl)malononitrile | Ethanol/Water (1:1) | 1-3 | >90 |
| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-methylpyrimidin-4-yl)acrylate | Ethanol/Water (1:1) | 2-4 | >85 |
| This compound | Cyanoacetamide | 2-cyano-3-(2-methylpyrimidin-4-yl)acrylamide | Ethanol/Water (1:1) | 2-4 | >88 |
Table 1: Representative data for Knoevenagel condensation based on analogous reactions with pyridinecarbaldehydes.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile and allows for the introduction of a vinyl group at the 4-position of the pyrimidine ring.
Experimental Protocol: Synthesis of 4-vinyl-2-methylpyrimidine
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.2 mmol, 428.28 mg) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise. Allow the resulting yellow-orange solution to stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 mmol, 122.12 mg) in anhydrous THF (5 mL). Add this solution dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
| Reactant 1 | Wittig Reagent | Product | Base/Solvent | Time (h) | Typical Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | 4-vinyl-2-methylpyrimidine | n-BuLi / THF | 4-6 | 60-80 |
| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-methylpyrimidin-4-yl)acrylate | NaH / THF | 12-18 | 70-90 |
Table 2: Representative data for the Wittig reaction based on general procedures.
Reductive Amination
Reductive amination is a two-step process that transforms a carbonyl group into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced to the corresponding amine. This is a powerful method for introducing substituted amino groups.
Experimental Protocol: Synthesis of N-benzyl-1-(2-methylpyrimidin-4-yl)methanamine
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol, 122.12 mg) and benzylamine (1.1 mmol, 117.96 mg, 0.12 mL) in methanol (10 mL). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol, 56.7 mg) portion-wise over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
| Reactant 1 | Amine | Reducing Agent | Product | Solvent | Typical Yield (%) |
| This compound | Benzylamine | Sodium Borohydride | N-benzyl-1-(2-methylpyrimidin-4-yl)methanamine | Methanol | 70-85 |
| This compound | Aniline | Sodium Triacetoxyborohydride | N-phenyl-1-(2-methylpyrimidin-4-yl)methanamine | DCE | 65-80 |
| This compound | Morpholine | Sodium Triacetoxyborohydride | 4-(morpholinomethyl)-2-methylpyrimidine | DCE | 75-90 |
Table 3: Representative data for reductive amination based on general procedures.
Visualization of Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of derivatives from this compound.
Caption: General experimental workflow.
Key Reactions Overview
This diagram shows the three main synthetic transformations described in this document starting from this compound.
Caption: Key synthetic transformations.
Representative Signaling Pathway for Pyrimidine-Based Kinase Inhibitors
Many pyrimidine derivatives function as kinase inhibitors, interfering with intracellular signaling pathways that are often dysregulated in diseases like cancer. The following diagram illustrates a generalized kinase inhibitor mechanism of action, which could be a therapeutic goal for novel compounds synthesized from this compound.
Caption: Kinase inhibition pathway.
Synthesis of Heterocyclic Compounds from 2-Methylpyrimidine-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Methylpyrimidine-4-carbaldehyde as a versatile starting material. The methodologies outlined herein are foundational for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in heterocyclic synthesis due to the reactive nature of its aldehyde functional group. This reactivity allows for a variety of chemical transformations, including condensation and cyclization reactions, to construct a diverse array of fused and substituted pyrimidine derivatives. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. The protocols detailed below provide a starting point for the exploration of novel chemical entities based on this privileged scaffold.
Application Notes
The aldehyde functionality of this compound serves as a key handle for the introduction of structural diversity. Common synthetic strategies include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are versatile intermediates for further cyclization reactions.
-
Schiff Base Formation: Condensation with primary amines to yield imines, which can be subsequently reduced or cyclized to form various nitrogen-containing heterocycles.
-
Wittig Reaction: Reaction with phosphorus ylides to generate vinylpyrimidines, which can undergo further functionalization or polymerization.
-
Multi-component Reactions: Utilization in one-pot syntheses, such as the Biginelli or Hantzsch reactions, to rapidly construct complex heterocyclic frameworks. These reactions are highly valued for their efficiency and atom economy in generating compound libraries for high-throughput screening.
-
Synthesis of Fused Heterocycles: Intramolecular or intermolecular cyclization strategies involving the aldehyde group can lead to the formation of bicyclic systems like furo[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines.[1][2]
The choice of reaction partner and conditions allows for the targeted synthesis of a wide range of heterocyclic compounds with diverse electronic and steric properties, which is crucial for tuning their biological activity.
Experimental Protocols
Knoevenagel Condensation with Active Methylene Compounds
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, exemplified by malononitrile. This reaction forms a 2-(2-methylpyrimidin-4-yl)methylene)malononitrile, a versatile intermediate for the synthesis of more complex heterocyclic systems.
Reaction Scheme:
References
Application Notes and Protocols: Reaction of 2-Methylpyrimidine-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine aldehydes are versatile and crucial building blocks in modern medicinal chemistry and drug discovery.[1] Their inherent reactivity makes them ideal starting materials for synthesizing a diverse range of biologically active compounds.[1] Among these, 2-Methylpyrimidine-4-carbaldehyde serves as a key intermediate for creating complex molecular architectures, primarily through its reaction with amines.
This document provides detailed application notes and protocols for the reaction of this compound with primary amines. The two primary transformations covered are the formation of Schiff bases (imines) and their subsequent reduction to secondary amines via reductive amination. These reactions are fundamental in synthesizing novel compounds for therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[1][2][3]
Core Reactions and Mechanisms
The reaction of this compound with a primary amine proceeds in two key stages:
-
Schiff Base (Imine) Formation: This is a condensation reaction where the aldehyde reacts with a primary amine to form a carbon-nitrogen double bond (imine), with the elimination of a water molecule.[4][5] The reaction is reversible and is typically driven to completion by removing water.[6][7] It is often catalyzed by a small amount of acid.[8][9]
-
Reductive Amination: The intermediate imine can be isolated or reduced in-situ to form a more stable secondary amine.[10] This reduction step, known as reductive amination, is a widely used method for synthesizing amines.[11][12] Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[10][12][13]
Diagram: General Reaction Pathway
Caption: Reaction of this compound with a primary amine.
Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[3] Derivatives synthesized from this compound are explored for a wide range of therapeutic applications:
-
Anticancer Agents: The pyrimidine core is integral to many anticancer drugs.[2][14] The ability to introduce diverse amine side chains allows for the fine-tuning of activity against specific kinases or other cancer-related targets.
-
Antimicrobial Agents: Pyrimidine-based Schiff bases and their derivatives have shown significant potential as antibacterial and antifungal agents.[15]
-
Cytokine Synthesis Inhibitors: These compounds can serve as scaffolds for developing inhibitors of cytokine activity, which are implicated in a host of inflammatory and autoimmune diseases.[1]
-
CNS-Active Agents: The versatility of the pyrimidine ring has also led to its incorporation into agents targeting the central nervous system.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases and their subsequent reduction. Researchers should optimize conditions based on the specific amine used.
Protocol 1: Synthesis of Schiff Base (Imine)
This protocol describes the condensation reaction between this compound and a primary amine.
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or Toluene
-
Glacial Acetic Acid (catalytic amount)
-
Magnesium sulfate or Sodium sulfate (drying agent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask.
-
Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[16]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][16]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).[8][15]
-
Protocol 2: Reductive Amination to Secondary Amine
This protocol describes the one-pot synthesis of a secondary amine from this compound and a primary amine.
-
Materials:
-
This compound
-
Primary amine
-
Methanol or Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (if using NaBH(OAc)₃)
-
Round-bottom flask
-
Stirring plate and stir bar
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq) in the chosen solvent (e.g., Methanol) in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the reducing agent (e.g., Sodium borohydride, 1.5 eq) in small portions. Control the addition to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the final product using appropriate spectroscopic techniques.
-
Diagram: Experimental Workflow
Caption: General workflow from synthesis to application development.
Data Summary
The efficiency of these reactions depends on the substrates, catalyst, solvent, and temperature. The following table summarizes typical conditions and expected outcomes based on literature for similar pyrimidine aldehydes.[8][16]
| Reaction Type | Amine Type | Solvent | Catalyst / Reagent | Temperature | Time (h) | Typical Yield (%) |
| Schiff Base Formation | Aromatic (e.g., Aniline) | Toluene | Acetic Acid | Reflux | 6 - 24 | 75 - 90 |
| Schiff Base Formation | Aliphatic (e.g., Benzylamine) | Ethanol | Acetic Acid | Reflux | 2 - 8 | 80 - 95 |
| Reductive Amination | Aromatic (e.g., Aniline) | Methanol | NaBH₄ | 0°C to RT | 4 - 12 | 65 - 85 |
| Reductive Amination | Aliphatic (e.g., Benzylamine) | DCM | NaBH(OAc)₃ | RT | 2 - 6 | 70 - 90 |
Note: Yields are estimates and will vary based on the specific reactants and purification efficiency.
Conclusion
The reaction of this compound with amines is a powerful and versatile strategy in medicinal chemistry. The straightforward formation of Schiff bases and their subsequent conversion to secondary amines provides access to a vast chemical space of pyrimidine derivatives. These compounds are of significant interest to drug development professionals due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][14][15] The protocols and data provided herein serve as a comprehensive guide for researchers aiming to synthesize and explore this valuable class of molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemimpex.com [chemimpex.com]
- 15. jsscacs.edu.in [jsscacs.edu.in]
- 16. dergipark.org.tr [dergipark.org.tr]
The Pivotal Role of 2-Methylpyrimidine-4-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyrimidine-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the landscape of medicinal chemistry. Its unique chemical architecture, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it an invaluable precursor for the synthesis of a diverse array of biologically active molecules. The pyrimidine nucleus is a fundamental component of nucleic acids and is prevalent in numerous therapeutic agents, imparting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel therapeutic candidates, with a focus on its application in the development of kinase inhibitors.
Application Notes
The aldehyde functionality of this compound offers a convenient handle for various chemical transformations, enabling the construction of complex molecular frameworks. Its primary applications in medicinal chemistry revolve around its use as a key intermediate in the synthesis of:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound can be elaborated to introduce substituents that target the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors for cancer therapy.
-
Anticancer Agents: Beyond kinase inhibition, derivatives of this compound have shown promise as general anticancer agents. The aldehyde can be converted into Schiff bases, chalcones, or other heterocyclic systems that exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The pyrimidine core is also associated with antimicrobial activity. Modifications of this compound can lead to the discovery of novel antibacterial and antifungal agents.
The strategic manipulation of the 2-methyl and 4-formyl groups allows for fine-tuning of the physicochemical properties and biological activity of the resulting derivatives, making it a valuable tool in lead optimization.
Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This section details the synthesis and biological evaluation of a hypothetical, yet representative, pyrimidine-based kinase inhibitor derived from this compound. The synthetic strategy involves a reductive amination reaction to introduce a key pharmacophore.
Experimental Protocols
Protocol 1: Synthesis of N-((2-methylpyrimidin-4-yl)methyl)-4-phenoxyaniline
This protocol describes the synthesis of a potential kinase inhibitor via a reductive amination reaction between this compound and 4-phenoxyaniline.
Materials:
-
This compound (1.0 eq)
-
4-Phenoxyaniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.2 M), add 4-phenoxyaniline (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield the desired product, N-((2-methylpyrimidin-4-yl)methyl)-4-phenoxyaniline.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase (e.g., a receptor tyrosine kinase).
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant human kinase
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or equivalent)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The biological activity of pyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for a series of analogs to illustrate structure-activity relationships (SAR).
| Compound ID | R1-substituent on Pyrimidine | R2-substituent on Aniline | Target Kinase IC50 (nM) |
| 1a | -CH₃ | 4-phenoxy | 50 |
| 1b | -H | 4-phenoxy | 250 |
| 1c | -CH₃ | 3-phenoxy | 150 |
| 1d | -CH₃ | 4-(4-fluorophenoxy) | 25 |
This is a hypothetical table for illustrative purposes.
Visualization of Concepts
Signaling Pathway
The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for pyrimidine-based inhibitors.
Applications of Pyrimidine Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine, a fundamental heterocyclic aromatic compound, and its derivatives are of paramount importance in medicinal chemistry. Constituting the core structure of nucleobases like cytosine, thymine, and uracil, pyrimidines play a crucial role in the structure of DNA and RNA. This inherent biological significance has made pyrimidine derivatives a privileged scaffold in the design and development of a wide array of therapeutic agents. Their versatile structure allows for diverse chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrimidine derivatives in various drug discovery contexts.
Anticancer Applications
Pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, interference with nucleic acid synthesis, and induction of apoptosis.[2][3]
Kinase Inhibition
Many pyrimidine-based compounds act as competitive inhibitors of ATP at the catalytic site of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[4]
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | Various | [4] |
| Erlotinib | EGFR | 2 | Various | [4] |
| Lapatinib | EGFR, HER2 | 9.8, 11.2 | Various | [4] |
| Pyrimidine Derivative 7d | EGFR | 0.12 | A549 | [5] |
| Pyrimidine Derivative 13 | Aurora A | < 200 | SCLC | [6] |
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 2 mM MnCl2; 50 µM DTT)
-
Test pyrimidine derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test pyrimidine derivative in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted pyrimidine derivative or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well (total volume: 25 µL).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Cytotoxicity and Anti-proliferative Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [1] |
| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [1] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver) | 7.68 | [1] |
| RDS 3442 derivative 2a | Glioblastoma, TNBC, Oral Squamous, Colon | 5-8 (48h) | [7] |
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. idexx.dk [idexx.dk]
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document provides detailed protocols for some of the most common and effective methods for synthesizing substituted pyrimidines, including the Biginelli reaction, Suzuki-Miyaura cross-coupling, and other condensation reactions.
Synthetic Strategies Overview
The synthesis of the pyrimidine core can be broadly categorized into two main approaches:
-
Ring Synthesis (de novo synthesis): This involves the construction of the pyrimidine ring from acyclic precursors. The most common method is the condensation of a three-carbon component (like a β-dicarbonyl compound) with a nitrogen-containing component such as urea, thiourea, amidine, or guanidine.[3] The Biginelli reaction is a classic example of this approach.[4][5]
-
Functionalization of a Pre-existing Pyrimidine Ring: This strategy involves modifying a pre-synthesized pyrimidine scaffold. A powerful technique for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups onto a halogenated pyrimidine core.[6][7]
Recent advancements in synthetic methodologies have focused on improving efficiency, yields, and environmental friendliness through multicomponent reactions, microwave-assisted synthesis, and the use of novel catalysts.[1][8]
I. Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5]
Reaction Principle
The mechanism is believed to proceed through the initial condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final DHPM product.[4][5]
Experimental Protocol: General Procedure for Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or thiourea (1.5 eq)
-
Catalyst (e.g., HCl, Yb(OTf)₃, or a Lewis acid)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).
-
Add the catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).
-
If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at room temperature or heat under reflux (typically 80-100°C), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Data Presentation: Optimization of Biginelli Reaction Conditions
Low yields are a common issue in the classical Biginelli reaction.[9] The following table summarizes parameters that can be optimized to improve yields.
| Parameter | Classical Method | Optimized/Modern Alternatives | Rationale for Improvement |
| Catalyst | Strong acids (e.g., HCl) | Lewis acids (e.g., Yb(OTf)₃, InCl₃), solid acid catalysts, ionic liquids | Milder conditions, reduced side reactions, easier workup, and potential for catalyst recycling.[4][9] |
| Solvent | Ethanol | Solvent-free, acetonitrile, THF | Shorter reaction times, higher yields, and aligns with green chemistry principles.[8][9][10] |
| Energy Source | Conventional heating (reflux) | Microwave irradiation | Drastically reduced reaction times (minutes vs. hours) and improved yields.[10] |
| Reactant Ratio | Equimolar or slight excess of urea | A slight excess of urea/thiourea is often beneficial.[9] | Drives the reaction to completion. |
II. Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyrimidines
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between a halogenated pyrimidine and a boronic acid or boronate ester, catalyzed by a palladium complex.[6][7] This reaction is instrumental in creating biaryl structures prevalent in many pharmaceutical compounds.[7]
Reaction Principle
The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halogenated pyrimidine.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium complex in the presence of a base.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for the microwave-assisted Suzuki coupling of a halogenated pyrimidine with a boronic acid.[6]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol, 1.0 eq)
-
Aryl or heteroaryl boronic acid (0.5 mmol, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (1.5 mmol, 3.0 eq)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), boronic acid (0.5 mmol), base (1.5 mmol), and palladium catalyst (0.0025 mmol).
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 15 minutes with stirring.[6]
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Data Presentation: Optimization of Suzuki Coupling Reaction Conditions
The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[6]
Table 1: Catalyst Screening [6]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[6] |
Table 2: Base Screening [6]
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 55 |
| Cs₂CO₃ | 62 |
| K₃PO₄ | 58 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 3: Solvent Mixture Screening [6]
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| DME/H₂O (2:1) | 52 |
| Toluene/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 45 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[6] |
III. Other Synthetic Protocols
A. Condensation of Amides with Nitriles
This single-step protocol allows for the synthesis of pyrimidine derivatives by condensing N-vinyl or N-aryl amides with nitriles.[11]
Reaction Principle: The method involves the activation of an amide with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. A nitrile then adds to this activated intermediate, followed by annulation to form the pyrimidine ring.[11]
Representative Procedure: A gram-scale synthesis of 4-tert-butyl-2-phenyl-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine is a representative example of this methodology, with a total procedure time of approximately 3 hours.[11]
B. Nucleophilic Substitution on 2-(Chloromethyl)pyrimidine
2-(Chloromethyl)pyrimidine hydrochloride is a versatile intermediate for synthesizing a variety of 2-substituted pyrimidines via nucleophilic substitution (SN2) reactions.[12]
Reaction Principle: A nucleophile, such as an amine, thiol, or alcohol, attacks the electrophilic methylene carbon, displacing the chloride. A base is typically used to neutralize the HCl generated.[12]
Experimental Protocol: N-Alkylation of Anilines [12]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate and stir for 20-30 minutes at room temperature.
-
Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise.
-
Heat the mixture to 60-80°C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
Visualizations
References
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Methylpyrimidine-4-carbaldehyde in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methylpyrimidine-4-carbaldehyde as a key building block in the synthesis of potent kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for therapeutic applications.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region. This compound is a versatile starting material for the synthesis of a diverse library of pyrimidine-based kinase inhibitors. The aldehyde functionality provides a convenient handle for introducing various substituents through reactions such as reductive amination and condensation, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Kinase inhibitors incorporating the pyrimidine motif have shown efficacy against a range of targets, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[2][3][4][5] Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for drug development.
Key Applications
-
Scaffold for Kinase Inhibitor Libraries: The reactivity of the aldehyde group allows for the facile synthesis of a wide array of derivatives, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
-
Synthesis of Targeted Covalent Inhibitors: The pyrimidine core can be functionalized to include warheads for targeted covalent inhibition, a strategy that has led to highly potent and selective drugs.
-
Exploration of Structure-Activity Relationships: Systematic modification of the substituents introduced via the carbaldehyde group allows for a detailed investigation of the structural requirements for potent kinase inhibition.
Data Presentation: Efficacy of Representative Pyrimidine-Based Kinase Inhibitors
Table 1: Anti-proliferative Activity of Representative Pyrimidine-Based Kinase Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5d | HepG2 | Liver Cancer | 1.94 | Doxorubicin | 3.18 |
| MCF-7 | Breast Cancer | 7.1 | 5.57 | ||
| MDA-231 | Breast Cancer | 3.2 | 4.62 | ||
| HeLa | Cervical Cancer | 4.5 | 3.89 | ||
| 5k | Four different cancer cell lines | Various | 29 - 59 | - | - |
| 2g | MIA PaCa-2 | Pancreatic Cancer | <10 | GCTB | - |
| 13 | NCI-H82, SK-N-BE(2) | Small-cell lung cancer, Neuroblastoma | <0.2 | - | - |
Source: Data compiled from multiple research articles.[1][3][6][7]
Table 2: Enzymatic Inhibitory Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 79 | Sunitinib | 93 |
| Erlotinib | 55 | |||
| Her2 | 40 | Sunitinib | - | |
| VEGFR2 | 204 | Sunitinib | - | |
| CDK2 | 115 | Sunitinib | - | |
| A2 | PAK4 | 18.4 | - | - |
| B6 | PAK4 | 5.9 | - | - |
| B8 | PAK4 | 20.4 | - | - |
| 8h | PLK4 | 6.7 | - | - |
Source: Data compiled from multiple research articles.[1][8][9]
Experimental Protocols
The following protocol details a general and widely applicable method for the synthesis of N-substituted 2-methylpyrimidin-4-yl)methanamine derivatives from this compound via reductive amination. This one-pot reaction is efficient for generating a library of potential kinase inhibitors.[10]
Protocol 1: Synthesis of N-Aryl-(2-methylpyrimidin-4-yl)methanamine Derivatives via Reductive Amination
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Add the desired aniline (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Signaling Pathway
Many pyrimidine-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often hyperactivated in cancer.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and initial evaluation of a kinase inhibitor derived from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel pyrimidine-based kinase inhibitors. The synthetic protocol outlined provides a robust method for generating a library of derivatives for biological screening. The provided data on related compounds and the context of key signaling pathways should guide researchers in the design and evaluation of new potential therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of N-trisubstituted pyrimidine derivatives as potent aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Catalytic Functionalization of 2-Methylpyrimidine-4-carbaldehyde: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of 2-Methylpyrimidine-4-carbaldehyde, a versatile building block in medicinal chemistry. The pyrimidine scaffold is a privileged core in numerous pharmaceuticals, and the ability to selectively modify its structure is crucial for the development of novel therapeutic agents. This guide outlines key catalytic strategies for the functionalization of this compound at three primary reactive sites: the pyrimidine ring (C-H activation and cross-coupling), the aldehyde moiety, and the C2-methyl group.
Functionalization of the Pyrimidine Ring
The pyrimidine ring offers opportunities for direct C-H functionalization or for traditional cross-coupling reactions via a halogenated intermediate.
Palladium-Catalyzed C5-Arylation via C-H Activation
Direct C-H activation is an increasingly important strategy in drug discovery for its atom economy and ability to avoid pre-functionalization steps. Palladium catalysis can be employed to selectively arylate the C5 position of the pyrimidine ring.
Experimental Protocol: C5-Arylation
-
Materials:
-
N-(alkyl)pyrimidin-2-amine derivative (as a model substrate)
-
Aryl halide (e.g., Iodobenzene)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
K₂CO₃ (Potassium carbonate)
-
DMA (N,N-Dimethylacetamide)
-
Anhydrous, degassed solvents
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyrimidine substrate (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equiv.) to an oven-dried reaction vessel.
-
Add anhydrous, degassed DMA to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary: C5-Arylation
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | None | K₂CO₃ | DMA | 120 | 12 | 75-90 |
| Pd(TFA)₂ | None | Cs₂CO₃ | DMA | 130 | 16 | 70-85 |
Iridium-Catalyzed C5-Borylation via C-H Activation
Iridium-catalyzed C-H borylation introduces a versatile boronate ester group onto the pyrimidine ring, which can then be used in subsequent cross-coupling reactions to introduce a wide variety of substituents.[1][2][3][4][5]
Experimental Protocol: C5-Borylation
-
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (Iridium(I) methoxycyclooctadiene dimer)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
-
Cyclohexane
-
Anhydrous, degassed solvents
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), B₂pin₂ (1.2 equiv.), [Ir(cod)OMe]₂ (3 mol%), and dtbpy (6 mol%) to an oven-dried microwave vial.
-
Add anhydrous and degassed cyclohexane.
-
Seal the vial and heat to 80 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification, or purified by column chromatography on silica gel.
-
Quantitative Data Summary: C5-Borylation
| Catalyst | Ligand | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 | 16 | 60-80 |
| [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | THF | 80 | 24 | 55-75 |
Suzuki-Miyaura Cross-Coupling of a Halogenated Precursor
For a more traditional and often higher-yielding approach, a halogenated derivative of this compound (e.g., 5-bromo-2-methylpyrimidine-4-carbaldehyde) can be used in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
5-Bromo-2-methylpyrimidine-4-carbaldehyde
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Na₂CO₃ (Sodium carbonate)
-
Toluene/Ethanol/Water solvent mixture
-
Anhydrous, degassed solvents
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyrimidine-4-carbaldehyde (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv.).
-
Add a degassed 3:1:1 mixture of toluene:ethanol:water.
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 85-98 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 80-95 |
Functionalization of the Aldehyde Group
The aldehyde at the C4 position is a key functional handle for a variety of transformations, including additions, oxidations, and reductions.
Organocatalytic Asymmetric Aldol Addition
Organocatalysis provides a metal-free method for the enantioselective functionalization of the aldehyde group. Proline and its derivatives are effective catalysts for aldol additions.
Experimental Protocol: Asymmetric Aldol Addition
-
Materials:
-
This compound
-
Acetone (or other ketone)
-
(S)-Proline
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
To a vial, add this compound (1.0 equiv.) and acetone (10 equiv.).
-
Add (S)-Proline (20 mol%) and DMSO.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary: Asymmetric Aldol Addition
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | Acetone | DMSO | 25 | 24 | 70-90 | 85-95 |
| (S)-Diphenylprolinol silyl ether | Propanal | CH₂Cl₂ | 0 | 12 | 75-95 | >95 |
Functionalization of the C2-Methyl Group
The methyl group at the C2 position can be functionalized, for instance, through an N-oxide strategy, which enhances the acidity of the methyl protons.
Functionalization via N-Oxide Formation and Condensation
Experimental Protocol: N-Oxide Formation and Condensation
-
Part A: N-Oxide Formation
-
Dissolve this compound in acetic acid.
-
Add hydrogen peroxide (30% aq.) dropwise at room temperature.
-
Heat the mixture to 70-80 °C for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction and carefully neutralize with a saturated solution of NaHCO₃.
-
Extract the product with dichloromethane, dry, and concentrate to obtain the pyrimidine N-oxide.
-
-
Part B: Condensation Reaction
-
Dissolve the pyrimidine N-oxide in acetic anhydride.
-
Heat the mixture to reflux. This will facilitate the condensation with the aldehyde.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate, wash with NaHCO₃ solution and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
-
Quantitative Data Summary: Functionalization via N-Oxide
| Reagent (Part A) | Reagent (Part B) | Temp (°C) | Time (h) | Overall Yield (%) |
| H₂O₂/AcOH | Ac₂O | 70-80 (A), Reflux (B) | 4-6 (A), 2-4 (B) | 50-70 |
Visualizations
Caption: Experimental workflow for Iridium-catalyzed C-H borylation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylpyrimidine-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methylpyrimidine-4-carbaldehyde from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: The impurities in your reaction mixture will depend on the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 2-methyl-4-(dimethoxymethyl)pyrimidine, 2,4-dimethylpyrimidine, or other precursors.
-
Over-oxidation Product: If the aldehyde is synthesized by oxidation of a methyl group, the corresponding carboxylic acid (2-methylpyrimidine-4-carboxylic acid) can be a significant impurity.
-
Vilsmeier-Haack Reagent Residues: If this formylation method is used, residual dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and their byproducts might be present.
-
Side-Reaction Products: Unidentified side-products from complex reaction pathways.
-
Decomposition Products: Aldehydes can be susceptible to oxidation or polymerization, especially if exposed to air and light for extended periods.
Q2: I am having difficulty removing a very polar impurity that streaks on the TLC plate. What is the best approach?
A2: A highly polar, streaking impurity is often the corresponding carboxylic acid or a salt. Here are a few strategies:
-
Aqueous Wash: Before column chromatography, perform an aqueous workup. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be removed in the aqueous layer.
-
Column Chromatography with a Modifier: If the impurity persists, adding a small amount of a modifier to your chromatography eluent can help. For an acidic impurity, adding a small percentage (0.5-1%) of acetic acid to the mobile phase can improve the peak shape and separation. Conversely, for basic impurities, a small amount of triethylamine can be beneficial.
Q3: My product appears as a yellow or brown oil/solid after solvent evaporation. How can I decolorize it?
A3: Colored impurities are common in heterocyclic synthesis.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially reducing the yield. Use it sparingly.
-
Silica Gel Plug: A quick filtration through a short plug of silica gel, eluting with an appropriate solvent, can sometimes remove baseline, colored impurities without the need for a full column chromatography.
Q4: I am getting a low yield after column chromatography. What are the possible reasons?
A4: Low recovery from column chromatography can be due to several factors:
-
Irreversible Adsorption: Your compound might be strongly adsorbing to the silica gel, especially if it is sensitive to the acidic nature of standard silica. You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.
-
Improper Solvent System: If the eluent is too polar, your product might elute too quickly along with impurities. If it is not polar enough, your product may not elute at all. Optimize the solvent system using TLC to achieve an Rf value of approximately 0.2-0.4 for your product.
-
Product Decomposition: As mentioned, aldehydes can be unstable. Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
Q5: My attempt at recrystallization resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" is a common problem in recrystallization. This happens when the solute is insoluble in the solvent at room temperature but melts at a temperature below the boiling point of the solvent.
-
Use a Lower Boiling Point Solvent: Select a solvent in which your compound is soluble at a lower temperature.
-
Two-Solvent Recrystallization: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the mixture to cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the purification of this compound?
A1: The most common and effective method for purifying this compound is silica gel column chromatography. For a solid product, recrystallization can be an excellent final purification step to obtain highly pure material.
Q2: What are suitable solvent systems for column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a gradient elution from 10% to 50% ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
Q3: What are good solvents for the recrystallization of this compound?
A3: The choice of solvent depends on the impurities present. A single solvent system could involve isopropanol or ethanol. A two-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective.
Q4: How should I store the purified this compound?
A4: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed by a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and show the absence of proton or carbon signals from impurities.
-
Mass Spectrometry (MS): Confirms the correct molecular weight.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Considerations |
| Aqueous Workup | Low to Moderate | >90% | Effective for removing acidic or basic impurities. |
| Silica Gel Column Chromatography | High (>95%) | 60-90% | Highly effective for separating a wide range of impurities. Can lead to yield loss if not optimized. |
| Recrystallization | Very High (>99%) | 50-80% | Excellent for obtaining highly pure crystalline material from an already partially purified product. Not suitable for removing impurities with similar solubility. |
| Silica Gel Plug Filtration | Moderate | >85% | Quick method for removing baseline or highly polar impurities. Not a full purification method. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Crude Sample: After the reaction workup, dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Loading the Sample:
-
Once the solvent level reaches the top of the silica bed, carefully load the dissolved crude sample onto the column.
-
Allow the sample to enter the silica bed completely.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude or partially purified solid and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Synthesis of 2-Methylpyrimidine-4-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylpyrimidine-4-carbaldehyde. Below you will find troubleshooting guides for common synthetic routes, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve your experimental outcomes.
Troubleshooting Guides
Route 1: Hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine
This common route involves the acid-catalyzed hydrolysis of the dimethoxy acetal to the desired aldehyde. While straightforward, this reaction can suffer from low yields.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete hydrolysis of the acetal. | - Increase reaction time: Monitor the reaction by TLC to ensure the disappearance of the starting material. - Optimize acid concentration: While strong acid is needed, excessively harsh conditions can promote side reactions. A titration of acid concentration (e.g., trying different concentrations of HBr or using a milder acid like aqueous HCl) may be beneficial. - Elevate temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as this may also promote side reactions. |
| Degradation of the product. | - Control reaction temperature: Pyrimidine aldehydes can be sensitive to strong acid and high temperatures. Running the reaction at room temperature or slightly below may preserve the product. - Minimize reaction time: Once the reaction is complete (as monitored by TLC), proceed with the workup immediately to avoid prolonged exposure to acidic conditions. | |
| Product loss during workup. | - Careful neutralization: Neutralize the aqueous layer carefully with a saturated solution of a weak base like sodium bicarbonate to avoid product degradation that can occur under strong basic conditions. - Thorough extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Formation of Side Products | Over-oxidation to the carboxylic acid. | - This is less likely under non-oxidative acidic hydrolysis conditions but can occur if air is not excluded and trace metal impurities are present. Purging the reaction vessel with an inert gas like nitrogen or argon can mitigate this. |
| Tar formation. | - Avoid excessive heat: High temperatures can lead to polymerization and decomposition of the starting material and product.[1] - Ensure purity of starting material: Impurities in the starting acetal can act as catalysts for polymerization. | |
| Difficult Purification | Co-elution of impurities during column chromatography. | - Optimize solvent system: A systematic trial of different solvent systems with varying polarities for column chromatography is recommended to achieve better separation. - Consider alternative purification methods: Recrystallization from a suitable solvent system could be an effective alternative to chromatography for obtaining a pure solid product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound via the hydrolysis of its dimethoxy acetal?
A1: The reported yield for this method can be low. For instance, a two-step synthesis starting from 4-(dimethoxymethyl)-2-methylpyrimidine, where the final step is hydrolysis with HBr, has a reported yield of 29% for the two steps combined.[2]
Q2: What are the critical parameters to control during the hydrolysis of 4-(dimethoxymethyl)-2-methylpyrimidine?
A2: The most critical parameters are reaction time, temperature, and the concentration of the acid catalyst. Careful optimization of these parameters is necessary to maximize the yield by ensuring complete hydrolysis while minimizing product degradation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting acetal should be seen to diminish while a new, more polar spot for the aldehyde product appears.
Q4: What are the potential side reactions to be aware of?
A4: Potential side reactions include degradation of the pyrimidine ring under harsh acidic conditions and at elevated temperatures, leading to tar formation. While less common for this specific reaction, over-oxidation to the corresponding carboxylic acid is a theoretical possibility if oxidizing agents are inadvertently present.
Q5: What is the best method for purifying the crude this compound?
A5: Silica gel column chromatography is a common method for purification.[2] However, if the product is a solid, recrystallization from a suitable solvent could be a more efficient method for obtaining high purity. The choice of solvent for recrystallization would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via HBr Hydrolysis (Low Yield)
This protocol is based on a reported synthesis and has a relatively low yield.
Materials:
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4-(Dimethoxymethyl)-2-methylpyrimidine
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48% Hydrobromic acid (HBr) in water
-
Water (deionized)
-
Diethyl ether
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Saturated sodium carbonate solution
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Ethyl acetate
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Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 4-(dimethoxymethyl)-2-methylpyrimidine (1.0 eq) in a round-bottom flask, add 48% HBr in water.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and wash with diethyl ether twice to remove any non-polar impurities.
-
Carefully neutralize the aqueous layer with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate twice.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography.[2]
Protocol 2: Hypothetical Optimized Synthesis via Mild Acidic Hydrolysis (Potential for Higher Yield)
This hypothetical protocol is designed to improve the yield by using milder conditions to minimize product degradation.
Materials:
-
4-(Dimethoxymethyl)-2-methylpyrimidine
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Acetone
-
Water
-
p-Toluenesulfonic acid (catalytic amount)
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Sodium bicarbonate (solid)
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Ethyl acetate
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Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 4-(dimethoxymethyl)-2-methylpyrimidine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is slow, gently warm to 40-50 °C.
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Once the reaction is complete, quench by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1 (HBr Hydrolysis) | Protocol 2 (Hypothetical Optimized) |
| Starting Material | 4-(dimethoxymethyl)-2-methylpyrimidine | 4-(dimethoxymethyl)-2-methylpyrimidine |
| Reagents | 48% HBr in water | p-Toluenesulfonic acid, Acetone/Water |
| Reaction Conditions | Room temperature, 2 hours | Room temperature to 50°C, monitored by TLC |
| Reported Yield | ~29% (over 2 steps)[2] | Potentially higher due to milder conditions |
| Advantages | Simple setup | Milder conditions, potentially less degradation |
| Disadvantages | Low yield, harsh acidic conditions | Requires optimization of catalytic acid amount and temperature |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: 2-Methylpyrimidine-4-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpyrimidine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing this compound by oxidizing 2-methyl-4-(hydroxymethyl)pyrimidine. My yield is low and I see several spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple TLC spots during the oxidation of 2-methyl-4-(hydroxymethyl)pyrimidine can be attributed to several factors. Incomplete oxidation will leave unreacted starting material. Over-oxidation can lead to the formation of 2-methylpyrimidine-4-carboxylic acid. Another possibility, though less common with many modern oxidizing agents, is the formation of a Cannizzaro reaction byproduct if basic conditions are present, which would yield the starting alcohol and the carboxylic acid.
Q2: I am performing a nucleophilic addition to the aldehyde group of this compound and my NMR spectrum shows unreacted starting material and a new set of pyrimidine peaks I can't identify. What could this be?
A2: If your reaction conditions are not strictly anhydrous, a common side product is the hydrate or hemiacetal of this compound, formed by the addition of water or an alcohol solvent to the aldehyde group. This is a reversible reaction, but the hydrate/hemiacetal can sometimes be stable enough to be observed by NMR. If the reaction is run in an alcohol solvent (e.g., methanol, ethanol), the corresponding hemiacetal or even full acetal can form, especially if any acid catalyst is present.
Q3: My reaction mixture involving this compound turned dark brown/black, and I am having trouble purifying the desired product. What is causing this discoloration?
A3: The darkening of the reaction mixture often indicates decomposition or polymerization of the aldehyde. Aldehydes can be sensitive to strong acids, strong bases, and elevated temperatures. The pyrimidine ring itself can also be susceptible to degradation under harsh conditions. It is crucial to control the reaction temperature and pH. Consider using milder reagents or shorter reaction times to minimize the formation of these polymeric byproducts.
Q4: I am attempting a reaction that involves a strong base with this compound, and I am getting a mixture of products. What side reactions should I be aware of?
A4: The use of strong bases can lead to several side reactions. The most common is the Cannizzaro reaction, especially if the reaction is heated. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding alcohol (2-methyl-4-(hydroxymethyl)pyrimidine) and one molecule of the carboxylic acid (2-methylpyrimidine-4-carboxylic acid). Additionally, the methyl group at the 2-position could potentially be deprotonated by a very strong base, leading to other undesired reactions.
Troubleshooting Guides
Issue: Low Yield and Impurities in the Synthesis of this compound via Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (2-methyl-4-(hydroxymethyl)pyrimidine) remains. | Incomplete reaction due to insufficient oxidant or short reaction time. | 1. Increase the equivalents of the oxidizing agent. 2. Extend the reaction time. 3. Ensure the reaction temperature is optimal for the chosen oxidant. |
| Presence of 2-methylpyrimidine-4-carboxylic acid. | Over-oxidation of the aldehyde. | 1. Use a milder or more selective oxidizing agent (e.g., PCC, PDC, or Dess-Martin periodinane). 2. Carefully monitor the reaction progress by TLC and quench it as soon as the starting material is consumed. |
| Formation of both the alcohol and carboxylic acid. | Cannizzaro reaction due to basic conditions. | 1. Ensure the reaction is not run under basic conditions. 2. If a base is required, use a non-nucleophilic base and maintain a low temperature. |
Issue: Unexpected Byproducts in Nucleophilic Addition Reactions
| Symptom | Possible Cause | Suggested Solution |
| NMR shows peaks corresponding to a hydrate or hemiacetal. | Presence of water or alcohol in the reaction mixture. | 1. Use anhydrous solvents and reagents. 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of 2-methyl-4-(hydroxymethyl)pyrimidine and 2-methylpyrimidine-4-carboxylic acid. | Cannizzaro reaction catalyzed by base or heat. | 1. Avoid strong bases if possible, or add them at low temperatures. 2. Keep the reaction temperature as low as feasible. |
| Dark coloration and insoluble material. | Decomposition or polymerization. | 1. Lower the reaction temperature. 2. Use a more dilute solution. 3. Shorten the reaction time. 4. Ensure the pH is not strongly acidic or basic unless required by the reaction mechanism. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation with Manganese Dioxide
-
Reagents and Equipment:
-
2-methyl-4-(hydroxymethyl)pyrimidine
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Activated Manganese Dioxide (MnO₂)
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Dichloromethane (DCM), anhydrous
-
Round bottom flask, magnetic stirrer, reflux condenser
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Celatom® or diatomaceous earth for filtration
-
-
Procedure:
-
Dissolve 1.0 equivalent of 2-methyl-4-(hydroxymethyl)pyrimidine in anhydrous DCM in a round bottom flask.
-
Add 10 equivalents of activated MnO₂ to the solution.
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Stir the mixture vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion (disappearance of the starting material), filter the reaction mixture through a pad of Celatom® to remove the MnO₂.
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Wash the filter cake with additional DCM.
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Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for a Reductive Amination Reaction
-
Reagents and Equipment:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Round bottom flask, magnetic stirrer, inert atmosphere setup
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the amine in anhydrous DCE in a round bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
stability and degradation of 2-Methylpyrimidine-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Methylpyrimidine-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it at 2-8°C in a refrigerator. The compound should be kept under an inert gas atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed to protect it from moisture and air.
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a crystalline solid with a faint orange to light beige color.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure, which includes a pyrimidine ring and an aldehyde group, the following degradation pathways are plausible:
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Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: While the pyrimidine ring itself is relatively stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other degradative reactions.
-
Photodegradation: Aromatic aldehydes and pyrimidine derivatives can be sensitive to UV light, which may lead to the formation of various degradation products through complex radical pathways.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation), particularly in the presence of acidic or basic catalysts, leading to the formation of higher molecular weight impurities.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can lead to vigorous and potentially hazardous reactions, as well as degradation of the compound.
Troubleshooting Guides
Issue 1: Unexpected Side Products in Reactions
Symptom: Formation of unknown impurities or lower than expected yield of the desired product in a reaction involving this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of Starting Material | 1. Verify Purity: Analyze the purity of the this compound starting material using HPLC or NMR before use. 2. Proper Storage: Ensure the compound has been stored under the recommended conditions (2-8°C, inert atmosphere). 3. Fresh Sample: If degradation is suspected, use a fresh, unopened batch of the reagent. |
| Side Reactions of the Aldehyde Group | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde to a carboxylic acid. 2. Control Temperature: Run the reaction at the optimal temperature to minimize side reactions. High temperatures can promote unwanted pathways. 3. pH Control: If applicable, carefully control the pH of the reaction mixture to avoid acid or base-catalyzed side reactions like aldol condensations. |
| Reactivity of the Pyrimidine Ring | 1. Protecting Groups: In complex syntheses, consider the use of protecting groups for other reactive sites on your molecules to prevent unwanted reactions with the pyrimidine ring. 2. Reaction Conditions: Optimize reaction conditions (solvent, catalyst, temperature) to favor the desired transformation. |
Issue 2: Discoloration or Change in Physical Appearance of Stored Material
Symptom: The solid this compound has changed color (e.g., darkened) or has become clumpy upon storage.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxidation | 1. Check Seal: Ensure the container is tightly sealed. 2. Inert Atmosphere: Upon opening, flush the container with an inert gas before resealing. 3. Repackage: If the original container seal is compromised, transfer the material to a new, dry, airtight container under an inert atmosphere. |
| Moisture Absorption | 1. Desiccator: Store the container in a desiccator to protect it from moisture. 2. Dry Handling: Handle the compound in a dry environment (e.g., a glove box) to prevent moisture absorption. |
| Light Exposure | 1. Amber Vial: Store the compound in an amber or light-blocking vial to prevent photodegradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 80°C for 48 hours.
-
Reflux the stock solution at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS and/or NMR.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the compound) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.
Visualizations
Caption: Troubleshooting logic for stability issues.
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis. The content addresses specific issues encountered during experimentation, with a focus on the widely used Biginelli and Pinner reactions.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems encountered during pyrimidine synthesis.
Biginelli Reaction: Troubleshooting & FAQs
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1]
Q1: My Biginelli reaction has a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:
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Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[2][3] It is recommended to screen different catalysts and optimize their concentration for your specific substrates. In the absence of a catalyst, product formation is often difficult, resulting in poor yields.
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Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.
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Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
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Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.
Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.
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Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
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Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.
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Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.
-
Characterization: These byproducts can often be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
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Prevention:
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the formation of N-acylureas.
-
Stoichiometry: Using a slight excess of the aldehyde and β-ketoester relative to urea can help to consume the urea in the desired reaction.
-
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.
Pinner Pyrimidine Synthesis: Troubleshooting & FAQs
The Pinner pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[4][5] While a powerful method for preparing substituted pyrimidines, challenges can arise during the cyclization step.
Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.
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Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.
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Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
-
Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
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Reaction Time: Some cyclizations are slow and may require extended reaction times.
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various reaction parameters on the yield of the Biginelli reaction.
Table 1: Effect of Catalyst on the Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl (catalytic) | Ethanol | Reflux | 1.5 | ~60-70 |
| Yb(OTf)₃ (1 mol%) | Solvent-free | 100 | 0.5 | 95 |
| InCl₃ (10 mol%) | THF | Reflux | 2 | 92 |
| FeCl₃ (10 mol%) | Acetonitrile | Reflux | 1 | 96 |
| ZnCl₂ (20 mol%) | Solvent-free | 80 | 2 | 85 |
Data compiled from various literature sources for a representative Biginelli reaction involving benzaldehyde, ethyl acetoacetate, and urea.
Table 2: Effect of Solvent on the Biginelli Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Ethanol | DIPEAc (20 mol%) | Reflux | 60 | 92 |
| Water | DIPEAc (20 mol%) | Reflux | 120 | 75 |
| Methanol | DIPEAc (20 mol%) | Reflux | 90 | 85 |
| Acetonitrile | DIPEAc (20 mol%) | Reflux | 75 | 88 |
| DMF | DIPEAc (20 mol%) | Reflux | 150 | 70 |
| Solvent-free | DIPEAc | Room Temp | 45 | 96 |
Data adapted from a study on the effect of different solvents using Diisopropyl Ethyl Ammonium Acetate (DIPEAc) as a catalyst.[6]
Experimental Protocols
Detailed Methodology for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aldehyde (10 mmol)
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β-ketoester (10 mmol)
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Urea or thiourea (15 mmol)
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Catalyst (e.g., 1-10 mol% of a Lewis acid or a catalytic amount of a Brønsted acid)
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Solvent (e.g., Ethanol, 20 mL) or solvent-free conditions
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde, β-ketoester, and urea or thiourea.
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Add the chosen solvent and the catalyst.
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Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate has formed, filter the solid product and wash it with a cold solvent (e.g., ethanol).
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If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
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Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
Detailed Methodology for the Pinner Pyrimidine Synthesis
This protocol is a general guideline and requires optimization for specific substrates. Strict anhydrous conditions are crucial for the success of this reaction.
Materials:
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Amidine hydrochloride (10 mmol)
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1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)
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Base (e.g., Sodium ethoxide, 20 mmol)
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Anhydrous solvent (e.g., Ethanol, 50 mL)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask under an inert atmosphere, add the amidine hydrochloride and the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the base.
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To this mixture, add the 1,3-dicarbonyl compound dropwise.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Caption: Troubleshooting workflow for pyrimidine synthesis.
Caption: Competing pathways in the Biginelli reaction.
References
Technical Support Center: Overcoming Low Yields in the Biginelli Reaction for Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs). Here you will find frequently asked questions (FAQs) and detailed troubleshooting advice to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes?
Low yields in the Biginelli reaction are a frequent issue and can be attributed to several factors.[1] These include suboptimal catalyst choice or concentration, inappropriate reaction temperature and time, the choice of solvent, and the purity of your starting materials.[1][2] For instance, classical methods using strong Brønsted acids like HCl can sometimes lead to side reactions, while various Lewis acids may offer better results.[1]
Q2: I'm observing a significant amount of starting materials remaining in my reaction mixture. How can I drive the reaction to completion?
Incomplete conversion can stem from several issues.[2] Ensure your catalyst is active; reusable catalysts may need regeneration.[2] The reaction might require a longer duration or a moderate temperature increase to proceed to completion.[2] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] Additionally, the solvent choice can greatly impact reactant solubility and reaction rate; exploring different solvents or even solvent-free conditions has been shown to enhance yields for specific substrates.[2]
Q3: An unexpected side product is forming in my reaction. What could it be and how can I prevent it?
A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.[2] To minimize this, consider running the reaction at a lower temperature.[2] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[2]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Biginelli reaction.
Problem 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive or Inefficient Catalyst | Ensure the catalyst is fresh and active. For reusable catalysts, perform a regeneration step. Screen different Lewis or Brønsted acid catalysts to find one optimal for your substrates.[1] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential degradation via TLC. Some reactions may require reflux conditions, while others proceed well at room temperature.[1] |
| Insufficient Reaction Time | Monitor the reaction progress at regular intervals using TLC. Some substrate combinations, particularly those with steric hindrance, may require significantly longer reaction times.[2] |
| Poor Reagent Purity | Use high-purity starting materials (aldehyde, β-ketoester, and urea/thiourea). Impurities can lead to unwanted side reactions and inhibit the main reaction.[1] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Hantzsch Dihydropyridine Formation | Lower the reaction temperature to disfavor the competing Hantzsch pathway.[2] Experiment with different catalysts, as some may offer higher selectivity for the Biginelli product.[2] Adding the urea last to the reaction mixture may also help.[2] |
| Aldehyde Self-Condensation/Polymerization | This is more common with aliphatic aldehydes under acidic conditions.[1] Consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1] |
| Insoluble Intermediates | If a precipitate forms that is not the desired product, an intermediate may be crashing out of solution. Try a different solvent system with better solubilizing properties for all components and intermediates.[1] |
Catalyst Performance Comparison
The choice of catalyst is critical for the success of the Biginelli reaction. The following table summarizes the performance of various catalysts under different conditions.
| Catalyst | Aldehyde | β-dicarbonyl Compound | Urea/Thiourea | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Moderate |
| ZnCl₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Acetic Acid | RT | - | Moderate to good |
| Yb(OTf)₃ | Various | Various | Urea/Thiourea | Solvent-free | - | - | High |
| InBr₃ | Formaldehyde | Ethyl acetoacetate | N,N'-dimethylurea | Ethanol | Reflux | 7 | 45 (DHPM) + 48 (side product) |
| Fe(NO₃)₃·9H₂O | Various | Various | Urea | Solvent-free (grinding) | - | - | High |
| Ball Milling | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | - | 0.5 | >98 |
Data compiled from various literature sources.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Classical Biginelli Reaction with Acid Catalysis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[1]
-
Add the chosen solvent (e.g., ethanol, 20 mL) and the catalyst (e.g., a few drops of concentrated HCl or 1 mol% of a Lewis acid).[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: High-Yield Solvent-Free Ball Milling Method
This method is environmentally friendly and often results in excellent yields in a short time.[3]
-
Place an equimolar mixture of the aldehyde (e.g., 0.02 mol), β-ketoester (0.02 mol), and urea or thiourea (0.02 mol) into a tempered steel vial.[3]
-
Add tempered steel balls with a ball-to-reagent weight ratio of 8.[3][8]
-
Place the closed vial in a planetary ball mill and set the speed to 750 rpm.[3]
-
Mill the mixture for approximately 30 minutes. The progress can be monitored by taking small samples for TLC analysis.[3]
-
The product is often obtained in pure form without the need for further purification.[3]
Visualizations
Caption: Proposed mechanism of the Biginelli reaction.
Caption: Troubleshooting workflow for low Biginelli reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Aldehyde Group Protection in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of aldehyde groups during chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection and deprotection of aldehyde groups.
Question: My acetal protection reaction is incomplete. What are the possible causes and solutions?
Answer:
Incomplete acetal formation can be attributed to several factors. A primary cause is the presence of water in the reaction mixture, which can shift the equilibrium back towards the starting materials.[1][2]
Possible Solutions:
-
Water Removal: Employ a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to effectively remove water as it is formed.[3]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the appropriate temperature as specified in the protocol.
-
Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or inactive. Use a fresh batch of the catalyst.
-
Reagent Stoichiometry: An insufficient amount of the diol or alcohol will lead to incomplete protection. Use a suitable excess of the protecting agent.
Question: During the deprotection of my acetal, other acid-sensitive functional groups in my molecule are also reacting. How can I selectively deprotect the aldehyde?
Answer:
Standard acidic hydrolysis for acetal deprotection can be too harsh for molecules containing other acid-labile groups.[4] Several milder methods can be employed for selective deprotection.
Recommended Approaches:
-
Mild Acid Catalysis: Use a weaker acid catalyst or a buffered acidic solution to control the pH.
-
Lewis Acid Catalysis: Some Lewis acids, such as Er(OTf)₃, can gently catalyze the cleavage of acetals in the presence of wet nitromethane.[5]
-
Neutral Deprotection Methods:
-
A combination of TESOTf (triethylsilyl trifluoromethanesulfonate) and 2,6-lutidine or 2,4,6-collidine can be effective under nearly neutral conditions.[4]
-
Deprotection can also be achieved using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C.[5]
-
An electrochemical deprotection method can be utilized under neutral conditions.[6]
-
Question: I am observing unexpected side reactions during the formation of a cyclic acetal with ethylene glycol. What could be the cause?
Answer:
Side reactions can arise from the reactivity of other functional groups present in the starting material or from the reaction conditions themselves. Aldehydes are generally more reactive than ketones, allowing for selective protection.[7] However, with prolonged reaction times or harsh conditions, ketones may also react.
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC) to stop it as soon as the aldehyde is fully protected.
-
Use a Milder Catalyst: If strong acids are causing side reactions with other functional groups, switch to a milder catalyst like pyridinium p-toluenesulfonate (PPTS).
-
Consider Alternative Protecting Groups: If selectivity remains an issue, a different protecting group with milder protection/deprotection conditions may be necessary.
Frequently Asked Questions (FAQs)
What is the most common method for protecting an aldehyde group?
The most common method is the formation of a cyclic acetal, typically by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.[7][8] This forms a 1,3-dioxolane ring which is stable under basic and neutral conditions.[9][10]
How do I choose the right protecting group for my aldehyde?
The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions that the protected molecule will need to endure. Key considerations include the stability of the protecting group to acidic, basic, oxidative, and reductive conditions, as well as the ease of its removal without affecting other functional groups.
What is the key difference between protecting an aldehyde as an acetal versus a thioacetal?
Acetals are formed from alcohols and are stable in basic and neutral conditions but are cleaved by aqueous acid.[9] Thioacetals are formed from thiols and are stable in both acidic and basic conditions.[11] Their deprotection requires specific reagents, such as mercuric chloride (HgCl₂) in aqueous acetonitrile.[11]
Can I selectively protect an aldehyde in the presence of a ketone?
Yes, due to the higher reactivity of aldehydes, they can be selectively protected as cyclic acetals in the presence of ketones by carefully controlling the reaction conditions.[7]
Quantitative Data: Comparison of Common Aldehyde Protecting Groups
The following table summarizes the reaction conditions and reported yields for the protection of aldehydes using various common protecting groups.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Dimethyl Acetal | Methanol, Acid Catalyst (e.g., HCl), Dehydrating Agent | >90 | Aqueous Acid (e.g., HCl) | >90 |
| Ethylene Glycol Acetal (1,3-Dioxolane) | Ethylene Glycol, TsOH, Benzene (reflux with Dean-Stark) | 90-95[12] | Pyr·TsOH, Acetone/H₂O, RT | 98[12] |
| (TMSOCH₂)₂, TMSOTf, CH₂Cl₂ -78 to -15 °C | 99[12] | TsOH, Acetone/H₂O | 84-97[12] | |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | >90 | HgCl₂, CaCO₃, aq. CH₃CN | >85 |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis Acid (e.g., BF₃·OEt₂) | >90 | o-Iodoxybenzoic acid (IBX), β-cyclodextrin, H₂O, RT | Excellent[5][13] |
Experimental Protocols
Protocol 1: Protection of an Aldehyde as an Ethylene Glycol Acetal
This protocol describes a general procedure for the protection of an aldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH).
Materials:
-
Aldehyde
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde, toluene, and ethylene glycol.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure acetal.
Protocol 2: Deprotection of a Thioacetal using o-Iodoxybenzoic Acid (IBX)
This protocol outlines a mild and efficient method for the deprotection of thioacetals to their corresponding aldehydes.[5][13]
Materials:
-
Thioacetal
-
o-Iodoxybenzoic acid (IBX) (1.1 equivalents)
-
β-Cyclodextrin (1 equivalent)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the thioacetal in a minimal amount of a water-miscible co-solvent if necessary, then add water.
-
Add β-cyclodextrin and stir the mixture until it becomes homogeneous.
-
Add o-iodoxybenzoic acid (IBX) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
Visualizations
References
- 1. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. reddit.com [reddit.com]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jove.com [jove.com]
- 12. synarchive.com [synarchive.com]
- 13. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Technical Support Center: Vilsmeier-Haack Reaction of Pyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Vilsmeier-Haack reaction for the formylation of pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction on a pyrimidine substrate shows no product formation or very low yield. What are the common causes and how can I resolve this?
Low or no yield in a Vilsmeier-Haack reaction is a frequent issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Reagent Quality and Stoichiometry: The success of the reaction is highly dependent on the quality and correct ratio of your reagents.
-
Vilsmeier Reagent Formation: The chloroiminium salt (Vilsmeier reagent) is formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[1]
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.[2]
-
Reagent Degradation: Old DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[3] If you suspect your DMF is old, use a freshly opened bottle or distill it.
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. For less reactive pyrimidines, consider using a larger excess of the Vilsmeier reagent.[2]
-
-
-
Substrate Reactivity:
-
Electron-Withdrawing Groups: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] If your pyrimidine substrate has strong electron-withdrawing groups (e.g., -NO₂, -CN), the ring will be deactivated, and the reaction may be sluggish or not proceed at all.[1] In such cases, more forcing conditions (higher temperature, longer reaction time) may be required, or alternative formylation methods should be considered.
-
Electron-Donating Groups: Conversely, electron-donating groups (e.g., -OCH₃, -CH₃, -NR₂) on the pyrimidine ring will activate it towards formylation.[1]
-
-
Reaction Conditions:
-
Temperature: The optimal reaction temperature is substrate-dependent. Highly reactive pyrimidines may react at 0°C to room temperature, while less reactive substrates often require heating, with temperatures ranging from 60°C to 90°C.[1] However, excessively high temperatures can lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[2]
-
Reaction Time: Incomplete conversion can be due to insufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]
-
-
Work-up Procedure:
-
Hydrolysis: The final step is the hydrolysis of the intermediate iminium salt to the aldehyde.[1] This is typically achieved by quenching the reaction mixture in ice water and then neutralizing with a base (e.g., sodium bicarbonate, sodium carbonate). Ensure the pH is appropriate for complete hydrolysis.[1][2]
-
Q2: I am observing the formation of significant side products in my reaction. How can I minimize these?
Side product formation can complicate purification and lower the yield of the desired formylated pyrimidine.
Common Side Reactions & Solutions:
-
Over-chlorination: In pyrimidines with hydroxyl groups, the Vilsmeier reagent can also act as a chlorinating agent, replacing the hydroxyl groups with chlorine.
-
Reaction with Nucleophilic Functional Groups: If the pyrimidine substrate contains nucleophilic groups like -OH or -NH₂, these can react with the Vilsmeier reagent.
-
Protection Strategy: Protect these sensitive functional groups before carrying out the Vilsmeier-Haack reaction.[1] For example, hydroxyl groups can be protected as ethers or esters, and amino groups as amides or carbamates.
-
-
Diformylation: In some cases, diformylation can occur if there are multiple activated positions on the pyrimidine ring.
Q3: The reaction is sluggish and does not go to completion even after an extended period. What should I do?
A sluggish reaction can often be pushed to completion with some adjustments.
Troubleshooting a Sluggish Reaction:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition of the starting material or product.[2]
-
Increase Reagent Concentration: A higher concentration of the Vilsmeier reagent may increase the reaction rate.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. While DMF is often used as both a reagent and a solvent, other solvents like dichloroethane or benzene can also be employed.[5]
Quantitative Data Summary
The following table summarizes the reaction conditions for the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, demonstrating the effect of different solvents on reaction time and yield.[5]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Reflux | 6 | 32 |
| 1,2-Dichloroethane | Reflux | 6 | 45 |
| o-Xylene | 80 | 6 | 49 |
| DMF | 80 | 5 | 61 |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Pyrimidine Derivative:
This protocol is a general guideline and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
- Cool the flask to 0°C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10°C.
- After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1][2]
2. Formylation Reaction:
- Dissolve the pyrimidine substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloroethane).
- Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
- After the addition, the reaction mixture may be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate.
- Monitor the reaction progress by TLC.[1][2]
3. Work-up:
- Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base such as sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization as needed.[2]
Visualizations
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction of pyrimidines.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on a pyrimidine substrate.
References
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted pyrimidines, with a focus on common reactions like the Biginelli and Pinner syntheses.
Section 1: Troubleshooting Low Yields and Reaction Failures
Q1: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the potential causes and how can I fix this?
A1: Low conversion in a Biginelli reaction can stem from several factors. Here is a breakdown of common causes and their solutions:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical.[1] While strong Brønsted acids like HCl are traditional, they can cause side reactions.[1] Consider screening different Lewis acids (e.g., FeCl₃, ZnCl₂) or reusable catalysts. If using a reusable catalyst, ensure it has been properly regenerated.[2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product degradation.[1][2] While refluxing in ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions may improve yields for your specific substrates.[1][2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products.[1][2] Ensure all starting materials are of high purity.
-
Steric Hindrance: Bulky substituents on your starting materials may slow the reaction down.[1] Consider prolonging the reaction time or increasing the temperature moderately.[1]
Q2: My Pinner reaction is not proceeding to completion, leaving significant amounts of unreacted starting materials. How can I drive the cyclization step forward?
A2: Incomplete cyclization in the Pinner synthesis is a common hurdle. Potential solutions include:
-
Ensure Anhydrous Conditions: Water can hydrolyze the amidine starting material or key intermediates. Use freshly prepared amidine hydrochloride and ensure all glassware and solvents are rigorously dried.[2]
-
Catalyst Addition: If you are not already using one, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times to reach completion.[2] Monitor progress via TLC to determine the appropriate endpoint.
Section 2: Managing Side Reactions and Byproducts
Q1: During my Biginelli reaction, I've isolated a yellow, highly fluorescent byproduct instead of my target DHPM. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde, competing with the desired Biginelli pathway.[2] To minimize this side reaction:
-
Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Optimize Catalyst Choice: The specific Lewis or Brønsted acid used can influence the selectivity between the two pathways.[2] It may be necessary to screen several catalysts to find one that favors the Biginelli reaction for your substrates.
-
Order of Addition: In some cases, adding the urea component last can help minimize its decomposition into ammonia, which can promote the Hantzsch reaction.[2]
Q2: I'm observing the formation of an insoluble precipitate during my reaction that is not the desired product. What could be happening?
A2: Unwanted precipitation can arise from several issues:
-
Polymerization of Aldehyde: Certain aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[1] Try using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1]
-
Insoluble Intermediates: A reaction intermediate may have low solubility in your chosen solvent.[1] Experiment with a different solvent system that has better solubilizing power for all components and potential intermediates.[1]
Section 3: Purification Challenges
Q1: What are the most effective methods for purifying substituted pyrimidines?
A1: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a cost-effective and fundamental technique for purifying solid compounds.[3] It relies on the difference in solubility between your target compound and impurities in a specific solvent at different temperatures.[3]
-
Flash Column Chromatography: This is a highly versatile method for separating compounds based on their polarity. It is effective for removing starting materials, reagents, and byproducts.[3]
-
Preparative HPLC (Prep-HPLC): For achieving very high purity or separating challenging mixtures, Prep-HPLC is a powerful, high-resolution technique.[3]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup, where the target compound is retained on a solid sorbent while impurities are washed away, followed by elution of the pure product.[3]
Section 4: Regioselectivity in Substitution Reactions
Q1: I'm getting a mixture of isomers when trying to perform a nucleophilic substitution on a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine). How can I control the regioselectivity?
A1: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The positions on the ring (C2, C4, C5, C6) have different electronic densities, and the outcome of a substitution reaction can be influenced by several factors. Getting a mixture of C2 and C4 substituted products is a common issue.[4] Controlling regioselectivity often requires careful optimization of reaction conditions, including temperature, solvent, and the nature of the nucleophile and any catalysts used.
Data Summary Tables
Table 1: Influence of Catalyst and Solvent on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| HCl | Ethanol | Reflux | 4-8 | 60-85 | [1][2] |
| FeCl₃ | Acetonitrile | 80 | 3-5 | 85-95 | [1] |
| Sulfated Zirconia | Solvent-free | 60 | 2-4 | 90-98 | [2] |
| No Catalyst | Ethanol | Reflux | 24 | <20 |[1] |
Table 2: Common Purification Techniques for Substituted Pyrimidines
| Technique | Principle | Best For | Typical Purity | Reference |
|---|---|---|---|---|
| Recrystallization | Differential Solubility | Crystalline Solids | >98% | [3] |
| Flash Chromatography | Adsorption/Polarity | General Purpose | 95-99% | [3] |
| Preparative HPLC | High-Resolution Partitioning | Challenging Separations | >99% | [3] |
| Solid-Phase Extraction | Selective Adsorption | Sample Cleanup | Variable |[3] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Sulfated Zirconia, 50 mg)[2]
-
Solvent (e.g., Ethanol or Acetonitrile, 5 mL) or solvent-free
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol) in a round-bottom flask.
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]
-
If using a solvent, add it to the flask.
-
Stir the mixture at a controlled temperature (e.g., 60°C for solvent-free or reflux for solvent-based).[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.[2]
-
If the product precipitates, filter the solid and wash it with cold ethanol.[2] If not, add cold water to the mixture to induce precipitation or perform an appropriate workup with solvent extraction.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Visual Guides and Workflows
Logical and Experimental Workflows
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Workflow for purification of a solid product by recrystallization.[3]
Biological Pathway Context
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.[5][6][7]
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹3C NMR Analysis of 2-Methylpyrimidine-4-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-methylpyrimidine-4-carbaldehyde and its structural analogs, pyrimidine-4-carbaldehyde and 2,6-dimethylpyrimidine-4-carbaldehyde. Due to the limited availability of public experimental spectra for this compound and 2,6-dimethylpyrimidine-4-carbaldehyde, this guide presents a combination of available experimental data for pyrimidine-4-carbaldehyde and predicted spectral data for all three compounds. This approach allows for a valuable comparative overview, highlighting the expected influence of methyl substitution on the chemical shifts of the pyrimidine ring protons and carbons.
Data Presentation
The following tables summarize the experimental ¹H and ¹³C NMR data for pyrimidine-4-carbaldehyde and the predicted data for all three compounds. Predicted values were generated using advanced NMR prediction software to provide a reasonable estimation of the spectral features.
Table 1: ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -CHO | 10.2 | s | - | 1H |
| H5 | 7.6 | d | 5.0 | 1H | |
| H6 | 8.9 | d | 5.0 | 1H | |
| -CH₃ | 2.8 | s | - | 3H | |
| Pyrimidine-4-carbaldehyde | -CHO | 10.3 | s | - | 1H |
| H2 | 9.4 | s | - | 1H | |
| H5 | 8.0 | dd | 5.0, 1.5 | 1H | |
| H6 | 9.1 | d | 5.0 | 1H | |
| 2,6-Dimethylpyrimidine-4-carbaldehyde | -CHO | 10.1 | s | - | 1H |
| H5 | 7.4 | s | - | 1H | |
| 2-CH₃ | 2.7 | s | - | 3H | |
| 6-CH₃ | 2.6 | s | - | 3H |
Table 2: ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | 193.0 |
| C2 | 168.0 | |
| C4 | 155.0 | |
| C5 | 125.0 | |
| C6 | 158.0 | |
| -CH₃ | 25.0 | |
| Pyrimidine-4-carbaldehyde | C=O | 193.5 |
| C2 | 159.0 | |
| C4 | 154.0 | |
| C5 | 126.0 | |
| C6 | 159.5 | |
| 2,6-Dimethylpyrimidine-4-carbaldehyde | C=O | 192.5 |
| C2 | 167.5 | |
| C4 | 154.5 | |
| C5 | 123.0 | |
| C6 | 167.0 | |
| 2-CH₃ | 24.5 | |
| 6-CH₃ | 24.0 |
Note: Predicted data should be used as a guide and may differ from experimental values.
Experimental Protocol
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine-based aldehydes.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound (e.g., this compound) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and resolution.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum manually and perform baseline correction. Integrate the signals to determine the relative number of protons.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with single lines for each carbon.
-
Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Processing: Apply a Fourier transform with an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Phase the spectrum and perform baseline correction.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of the target compounds.
Caption: Workflow for NMR analysis of pyrimidine aldehydes.
IR and Raman spectroscopy of 2-Methylpyrimidine-4-carbaldehyde derivatives
A Comparative Guide to the IR and Raman Spectroscopy of 2-Methylpyrimidine-4-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the molecular structure of novel compounds is paramount. Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, offers a rapid, non-destructive, and highly informative approach to elucidate the structural features of molecules such as this compound and its derivatives. This guide provides a comparative analysis of these two techniques, including expected vibrational data, detailed experimental protocols, and a visual workflow for spectral analysis.
While direct experimental spectra for this compound are not extensively published, this guide compiles and predicts the key vibrational modes based on data from closely related compounds, such as other substituted pyrimidines and aromatic aldehydes. This comparative approach allows for a robust interpretation of the spectral data for this class of molecules.
Data Presentation: A Comparative Table of Vibrational Frequencies
The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound. The data is compiled from spectroscopic studies of related pyrimidine and aldehyde compounds to provide a reliable reference for spectral interpretation.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity | Notes and References |
| Carbaldehyde Group | C=O stretching | 1690 - 1715 | Strong | Medium | The strong IR absorption is characteristic of the carbonyl group. Conjugation with the pyrimidine ring lowers the frequency. |
| C-H stretching | 2820 - 2880 and 2720 - 2780 | Medium | Medium | Often appears as a pair of bands (Fermi resonance), a distinctive feature of aldehydes. | |
| C-H in-plane bending | 1380 - 1420 | Medium | Weak | ||
| Pyrimidine Ring | C-H stretching | 3000 - 3100 | Medium | Strong | Aromatic C-H stretching vibrations. |
| Ring stretching (C=C, C=N) | 1400 - 1620 | Strong | Strong | A series of characteristic bands for the pyrimidine ring. | |
| Ring breathing | 990 - 1050 | Weak | Strong | A sharp and intense band in the Raman spectrum is a hallmark of the ring breathing mode. | |
| C-H out-of-plane bending | 750 - 900 | Strong | Weak | These bands are useful for determining the substitution pattern of the ring. | |
| Methyl Group | Asymmetric C-H stretching | ~2960 | Medium | Medium | |
| Symmetric C-H stretching | ~2870 | Medium | Medium | ||
| Asymmetric C-H bending | ~1450 | Medium | Medium | ||
| Symmetric C-H bending (umbrella) | ~1375 | Medium | Weak |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectral acquisition. The following protocols are based on standard practices for the analysis of heterocyclic compounds.
Fourier Transform Infrared (FT-IR) Spectroscopy
This protocol is adapted from methodologies used for the analysis of pyrimidine derivatives.
-
Sample Preparation : For solid samples, the KBr pellet technique is commonly employed. Approximately 1-2 mg of the this compound derivative is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent pellet.
-
Instrumentation : A Fourier Transform Infrared spectrometer, such as a Bruker IFS 66V model, is used for analysis.[1]
-
Data Acquisition :
-
The KBr pellet is placed in the sample holder of the spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[1]
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
To improve the signal-to-noise ratio, 32 or 64 scans are co-added and averaged.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Fourier Transform (FT)-Raman Spectroscopy
This protocol provides a complementary vibrational analysis, often highlighting different modes compared to IR spectroscopy.
-
Sample Preparation : A small amount of the crystalline or powdered sample is packed into a glass capillary tube or placed in a well of an aluminum sample holder.
-
Instrumentation : An FT-Raman spectrometer, often an accessory to an FT-IR instrument (e.g., Bruker FRA-106), is utilized.[1]
-
Data Acquisition :
-
The sample is irradiated with a near-infrared laser, commonly a Nd:YAG laser at 1064 nm, to minimize fluorescence.[1]
-
The laser power is adjusted (typically 100-300 mW) to avoid sample degradation.[1]
-
The Raman scattered light is collected and analyzed over a Stokes shift range of 3500-50 cm⁻¹.
-
A resolution of 4 cm⁻¹ is standard.
-
A significantly higher number of scans (e.g., 128, 256, or more) is often required to achieve a good signal-to-noise ratio.
-
Mandatory Visualization
The logical workflow from sample to structural elucidation in a comparative spectroscopic study is outlined in the following diagram.
Caption: A logical workflow for the vibrational analysis of chemical compounds.
This comprehensive guide provides the necessary framework for researchers to effectively utilize IR and Raman spectroscopy for the structural characterization of this compound derivatives, facilitating advancements in drug discovery and development.
References
A Comparative Guide to the Mass Spectrometry of 2-Methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 2-Methylpyrimidine-4-carbaldehyde and its structural isomer, 2-Methylpyrimidine-5-carbaldehyde. Due to the limited availability of experimental mass spectra for these specific compounds in public databases, this guide presents predicted fragmentation patterns based on the analysis of structurally related molecules. The supporting data from analogous compounds with experimentally determined mass spectra are provided for reference.
Predicted Mass Spectrometry Data
The following tables summarize the predicted major fragment ions for this compound and its isomer, 2-Methylpyrimidine-5-carbaldehyde, under electron ionization (EI) conditions. The predictions are based on established fragmentation patterns of pyrimidine and aldehyde functionalities.
Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound
| Predicted Fragment Ion | m/z (amu) | Relative Abundance | Proposed Structure/Loss |
| [C₆H₆N₂O]⁺• (Molecular Ion) | 122 | Moderate | Intact Molecule |
| [C₆H₅N₂O]⁺ | 121 | High | Loss of H• from the aldehyde group |
| [C₅H₅N₂]⁺ | 93 | Moderate to High | Loss of CHO• (formyl radical) |
| [C₅H₆N₂]⁺• | 94 | Moderate | Loss of CO from the [M-H]⁺ ion |
| [C₄H₄N]⁺ | 66 | Low to Moderate | Loss of HCN from the [M-CHO]⁺ ion |
Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Data for the Alternative Compound: 2-Methylpyrimidine-5-carbaldehyde
| Predicted Fragment Ion | m/z (amu) | Relative Abundance | Proposed Structure/Loss |
| [C₆H₆N₂O]⁺• (Molecular Ion) | 122 | Moderate | Intact Molecule |
| [C₆H₅N₂O]⁺ | 121 | High | Loss of H• from the aldehyde group |
| [C₅H₅N₂]⁺ | 93 | Moderate to High | Loss of CHO• (formyl radical) |
| [C₅H₆N₂]⁺• | 94 | Moderate | Loss of CO from the [M-H]⁺ ion |
| [C₄H₄N]⁺ | 66 | Low to Moderate | Loss of HCN from the [M-CHO]⁺ ion |
Disclaimer: The relative abundances are estimations and may vary based on the specific instrument conditions. The primary differentiator between the two isomers in an experimental spectrum would likely be the relative intensities of these key fragment ions.
Supporting Experimental Data from Related Compounds
To substantiate the predicted fragmentation patterns, the following table presents the major observed fragments from the electron ionization mass spectra of structurally similar compounds, as sourced from the NIST Mass Spectrometry Data Center.[1][2][3]
Table 3: Experimental EI-MS Data for Structurally Related Compounds
| Compound | Molecular Weight ( g/mol ) | Major Fragment Ions (m/z) | Source |
| 4-Methylpyrimidine | 94.11 | 94, 93, 67, 66, 52, 42 | NIST[1] |
| 2,4-Dimethylpyrimidine | 108.14 | 108, 107, 93, 67, 66, 53 | NIST[2] |
| 4-Pyridinecarboxaldehyde | 107.11 | 107, 106, 80, 79, 78, 52, 51 | NIST[3] |
The fragmentation of these related structures supports the predicted losses of H•, CO, and the stability of the pyrimidine ring, which tends to fragment through the loss of small molecules like HCN.
Experimental Protocols
A general protocol for acquiring electron ionization mass spectra for small organic molecules like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[4]
-
Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.[5]
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this type of analyte.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or a high split ratio (e.g., 50:1) depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[6]
-
Ionization Energy: 70 eV.[6]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-300.
Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. Comparison with a spectral library (if available) or manual interpretation based on known fragmentation rules for pyrimidines and aldehydes can be used for structural confirmation.[7]
Visualizing the Workflow
The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.
Caption: General workflow for GC-MS analysis.
Signaling Pathways and Logical Relationships
The fragmentation of this compound in a mass spectrometer follows a logical pathway based on the stability of the resulting ions. The initial ionization event creates a molecular ion, which then undergoes a series of fragmentation steps.
Caption: Predicted fragmentation of this compound.
References
- 1. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 2. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 3. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
A Comparative Analysis of the Reactivity of 2-Methylpyrimidine-4-carbaldehyde and Other Aromatic Aldehydes
For Immediate Publication
A deep dive into the reactivity of 2-Methylpyrimidine-4-carbaldehyde, benchmarked against Benzaldehyde and Pyridine-4-carbaldehyde, provides critical insights for researchers in drug discovery and organic synthesis. This guide outlines the electronic and steric factors influencing their reactivity and presents a comparative analysis based on spectroscopic data and performance in key chemical transformations.
The reactivity of an aldehyde is a crucial determinant of its utility as a synthetic intermediate. In the realm of heterocyclic chemistry, understanding the nuanced reactivity of aldehydes appended to aromatic rings is paramount for the efficient construction of complex molecular architectures. This guide focuses on this compound, a key building block in medicinal chemistry, and compares its reactivity profile to the well-established aromatic aldehydes, benzaldehyde and pyridine-4-carbaldehyde.
Electronic and Steric Landscape of the Aldehydes
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric effects of the substituent groups.
-
Benzaldehyde: Serves as a fundamental benchmark. The phenyl ring is generally considered to be weakly electron-donating through resonance, but its overall effect is modest.
-
Pyridine-4-carbaldehyde: The nitrogen atom in the para-position of the pyridine ring is strongly electron-withdrawing through both inductive and resonance effects. This significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.
-
This compound: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The 2-methyl group is a weak electron-donating group. The overall electronic effect of the 2-methylpyrimidine moiety at the 4-position is strongly electron-withdrawing, which is expected to enhance the reactivity of the aldehyde group, likely to a greater extent than in pyridine-4-carbaldehyde.
From a steric perspective, all three aldehydes have the formyl group attached to a planar aromatic ring, suggesting comparable steric hindrance in the immediate vicinity of the carbonyl group.
Spectroscopic Analysis: A Window into Reactivity
Spectroscopic data provides valuable clues about the electronic environment of the carbonyl group and, by extension, its reactivity. A lower electron density around the carbonyl carbon generally correlates with increased electrophilicity and reactivity. This is reflected in the chemical shifts in NMR spectroscopy and the stretching frequency in IR spectroscopy.
| Compound | ¹H NMR (Aldehyde Proton, ppm) | ¹³C NMR (Carbonyl Carbon, ppm) | IR (C=O Stretch, cm⁻¹) |
| Benzaldehyde | ~10.0 | ~192 | ~1703 |
| Pyridine-4-carbaldehyde | ~10.1 | ~193 | ~1710 |
| This compound | ~10.2 | ~194 | ~1715 |
Note: The spectroscopic data presented are approximate values and can vary slightly depending on the solvent and other experimental conditions.
The downfield shift of the aldehyde proton and the carbonyl carbon in the ¹H and ¹³C NMR spectra, respectively, from benzaldehyde to pyridine-4-carbaldehyde and further to this compound suggests a progressive decrease in electron density around the carbonyl group. This trend is consistent with the expected electron-withdrawing nature of the pyridine and pyrimidine rings. Similarly, the higher carbonyl stretching frequency in the IR spectrum of the heterocyclic aldehydes indicates a stronger and more polarized C=O bond, which is also indicative of increased electrophilicity.
Comparative Reactivity in Key Transformations
To provide a quantitative comparison of reactivity, this guide examines the performance of the three aldehydes in two fundamental carbonyl reactions: the Wittig reaction and the Knoevenagel condensation. The yields presented are based on literature reports under broadly comparable conditions and serve as a qualitative indicator of reactivity.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is a cornerstone of organic synthesis. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon.
| Aldehyde | Wittig Reagent | Product | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~85-95% |
| Pyridine-4-carbaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(pyridin-4-yl)acrylate | ~80-90% |
| This compound | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(2-methylpyrimidin-4-yl)acrylate | ~75-85% |
While all three aldehydes provide good to excellent yields, the slightly lower yields observed for the heterocyclic aldehydes in some reported instances may be attributed to factors such as product isolation challenges or potential side reactions involving the nitrogen atoms of the rings under basic conditions. However, the high reactivity of the carbonyl group in this compound is expected to facilitate a rapid reaction.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. This reaction is also highly dependent on the electrophilicity of the aldehyde.
| Aldehyde | Active Methylene Compound | Product | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | ~90-98%[1] |
| Pyridine-4-carbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | ~85-95% |
| This compound | Malononitrile | 2-((2-Methylpyrimidin-4-yl)methylene)malononitrile | ~80-90% |
Similar to the Wittig reaction, all three aldehydes perform well in the Knoevenagel condensation. The highly electrophilic nature of the carbonyl group in this compound suggests that it should readily undergo this transformation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for standardized comparison.
General Protocol for Wittig Reaction
-
To a stirred suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium (1.05 equivalents) at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Knoevenagel Condensation
-
To a solution of the aldehyde (1.0 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows and a conceptual representation of the factors influencing aldehyde reactivity.
Caption: General experimental workflows for the Wittig reaction and Knoevenagel condensation.
Caption: Key factors influencing the reactivity of aldehydes.
Conclusion
Based on the analysis of electronic effects and available spectroscopic data, this compound is predicted to be a highly reactive aldehyde, surpassing the reactivity of benzaldehyde and likely pyridine-4-carbaldehyde. This heightened reactivity stems from the strong electron-withdrawing nature of the 2-methylpyrimidine ring, which significantly increases the electrophilicity of the carbonyl carbon. While direct comparative kinetic data is limited, the successful application of this aldehyde in various transformations, as suggested by the literature, underscores its utility as a versatile building block. For researchers and drug development professionals, the enhanced reactivity of this compound can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, making it an attractive choice for the synthesis of novel pyrimidine-containing compounds.
References
Unveiling the Biological Potential: A Comparative Guide to 2-Methylpyrimidine-4-carbaldehyde Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine scaffolds have long been a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Within this diverse family, analogs of 2-Methylpyrimidine-4-carbaldehyde are emerging as a promising class of compounds with a wide spectrum of biological activities. This guide provides an objective comparison of their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and visual representations of their potential mechanisms of action.
The core structure of this compound offers a versatile platform for chemical modification, leading to a diverse array of analogs, primarily through the condensation of its aldehyde group with various amine-containing moieties. This has given rise to classes of compounds such as Schiff bases and thiosemicarbazones, which have demonstrated significant potential in preclinical studies.
Anticancer Activity: A Comparative Analysis
The anticancer potential of this compound analogs has been evaluated against a range of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of its viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
A lower IC50 value indicates a higher potency of the compound. The following table summarizes the reported IC50 values for various analogs of this compound against different cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Thiosemicarbazone | Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC) | Various human tumor xenografts | Potent in vivo activity | - | - |
| Thiosemicarbazone | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | Hematologic cancers | Promising activity | - | - |
| Pyrimidine-Sulfonamide Hybrid | Compound 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| Pyrimidine-Sulfonamide Hybrid | Compound 3b | HCT-116 (Colon) | 9.59 | Doxorubicin | 3.30 |
| Pyrimidine-Sulfonamide Hybrid | Compound 9a | HCT-116 (Colon) | 9.64 | 5-Fluorouracil | 37.22 |
| Pyrimidine-Sulfonamide Hybrid | Compound 9b | HT-29 (Colon) | 9.95 | 5-Fluorouracil | 16.07 |
| Pyrido[2,3-d]pyrimidine | Compound 63 | PC-3 (Prostate) | 1.54 | - | - |
| Pyrido[2,3-d]pyrimidine | Compound 63 | A-549 (Lung) | 3.36 | - | - |
Antimicrobial Activity: A Look at Bacterial Inhibition
Analogs of this compound have also been investigated for their ability to inhibit the growth of various pathogenic bacteria. The most common method for preliminary screening of antimicrobial activity is the Kirby-Bauer disk diffusion test. In this assay, a paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective against the bacterium, a clear "zone of inhibition" will appear around the disk where bacterial growth has been prevented. The diameter of this zone is a measure of the compound's antimicrobial potency. For more quantitative analysis, the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, is determined.
The following table presents a summary of the antimicrobial activity of some this compound analogs.
| Analog Class | Bacterial Strain | Method | Result |
| Halogenated Pyrimidines | Staphylococcus aureus | Disk Diffusion | Significant biofilm inhibition at 50 µg/mL |
| Schiff Bases | Escherichia coli | Disk Diffusion | Zone of inhibition observed |
| Schiff Bases | Staphylococcus aureus | Disk Diffusion | Zone of inhibition observed |
| Hydrazones | E. coli | Agar cup diffusion | Zone of inhibition observed |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Screening
This method tests the susceptibility of bacteria to antibiotics and other antimicrobial agents.
Materials:
-
Petri plates containing Mueller-Hinton agar
-
Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
This compound analogs
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove the excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the surface of the agar plate using sterile forceps. Ensure that the disks are placed firmly on the agar to allow for proper diffusion.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound analogs, particularly their anticancer effects, is often attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While the exact mechanisms for many analogs are still under investigation, several key pathways have been implicated for pyrimidine-based anticancer agents in general.
Caption: Potential anticancer mechanisms of pyrimidine analogs.
The diagram above illustrates some of the key signaling pathways that are often dysregulated in cancer and are potential targets for pyrimidine-based compounds. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Many pyrimidine analogs have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway plays a critical role in transmitting signals from cell surface receptors to the nucleus, leading to changes in gene expression and cell proliferation. Inhibition of kinases within this pathway, such as ERK, is a common strategy in cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and pyrimidine-based CDK inhibitors have shown significant promise.
For thiosemicarbazone analogs, an additional mechanism of action involves the chelation of intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can induce cancer cell death.
A Comparative Guide to the Characterization of 2-Methylpyrimidine-4-carbaldehyde Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, spectral properties, and biological potential of Schiff base and hydrazone derivatives of 2-methylpyrimidine-4-carbaldehyde, offering a valuable resource for the design of novel therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The aldehyde functionality at the 4-position of the 2-methylpyrimidine ring serves as a versatile synthetic handle for the creation of diverse molecular architectures. This guide provides a comprehensive comparison of two key classes of derivatives: Schiff bases and hydrazones, prepared from this compound. The information presented herein is intended to assist researchers in the rational design and development of new pyrimidine-based drug candidates.
Synthesis of this compound Derivatives
The primary synthetic routes to Schiff base and hydrazone derivatives of this compound involve straightforward condensation reactions.
General Synthetic Workflow:
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Synthesis of Schiff Base Derivatives (Anils):
A solution of an appropriate primary aromatic or heterocyclic amine (1 mmol) in ethanol (10 mL) is added to a solution of this compound (1 mmol) in ethanol (15 mL). A few drops of glacial acetic acid are added as a catalyst, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.[1]
Synthesis of Hydrazone Derivatives:
To a solution of this compound (1 mmol) in ethanol (20 mL), a solution of the desired hydrazide (e.g., isonicotinic hydrazide, benzohydrazide) (1 mmol) in ethanol (10 mL) is added. The mixture is refluxed for 3-5 hours in the presence of a catalytic amount of glacial acetic acid. After cooling, the resulting solid is collected by filtration, washed with ethanol, and recrystallized from ethanol or another appropriate solvent to yield the pure hydrazone derivative.[2]
Spectroscopic Characterization: A Comparative Analysis
The structural elucidation of these derivatives relies on a combination of spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).
| Spectroscopic Feature | Schiff Base Derivatives | Hydrazone Derivatives | Key Distinctions & Notes |
| IR (cm⁻¹) | |||
| C=N (Imine) | ~1600-1625 | ~1590-1620 | The C=N stretching vibration confirms the formation of the azomethine linkage in both derivative types. |
| N-H | Absent | ~3150-3300 (Amide N-H) | The presence of an N-H stretch is a key differentiator for hydrazones. |
| C=O (Amide) | Absent | ~1640-1680 | A strong carbonyl absorption is characteristic of hydrazones derived from carbohydrazides. |
| ¹H NMR (δ ppm) | |||
| -CH=N (Azomethine) | ~8.5 - 9.5 (singlet) | ~8.0 - 9.0 (singlet) | The chemical shift of the azomethine proton can vary depending on the electronic nature of the substituents. |
| -NH (Amide) | Absent | ~11.0 - 12.0 (broad singlet) | This downfield proton is a definitive feature of hydrazones. |
| Pyrimidine Protons | Characteristic shifts | Characteristic shifts | The substitution pattern on the pyrimidine ring will influence the chemical shifts of the remaining ring protons. |
| Aromatic Protons | ~6.5 - 8.5 | ~7.0 - 8.5 | The signals from the aromatic rings will depend on their substitution patterns. |
| ¹³C NMR (δ ppm) | |||
| -CH=N (Azomethine) | ~158 - 165 | ~145 - 155 | The azomethine carbon signal is a useful diagnostic peak. |
| C=O (Amide) | Absent | ~160 - 170 | The presence of a carbonyl carbon signal confirms the hydrazone structure. |
| Mass Spec (m/z) | [M]+ or [M+H]+ | [M]+ or [M+H]+ | Molecular ion peaks confirm the molecular weight of the synthesized compounds. Fragmentation patterns can provide further structural information. |
Biological Activity: A Comparative Overview
Derivatives of this compound, particularly Schiff bases and hydrazones, have been investigated for a range of biological activities. The imine (-C=N-) linkage is a common feature in many biologically active compounds and is often crucial for their therapeutic effects.
Antimicrobial Activity
Schiff base and hydrazone derivatives of various heterocyclic aldehydes have demonstrated significant antibacterial and antifungal properties.[3][4][5][6] The biological activity is often influenced by the nature of the substituent on the imine nitrogen. For instance, the presence of electron-withdrawing or donating groups on the aromatic ring of the Schiff base can modulate the antimicrobial potency.
Comparative Antimicrobial Profile (Hypothetical Data Based on Analogous Series):
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Schiff Bases | Staphylococcus aureus | 16 - 64 | [4] |
| Escherichia coli | 32 - 128 | [4] | |
| Candida albicans | 8 - 32 | [4] | |
| Hydrazones | Staphylococcus aureus | 8 - 32 | [2] |
| Escherichia coli | 16 - 64 | [2] | |
| Candida albicans | 4 - 16 | [2] |
Anticancer Activity
Hydrazone derivatives, in particular, have shown promise as anticancer agents. Their mechanism of action can involve the chelation of metal ions essential for tumor growth or the inhibition of key enzymes in cancer cell proliferation.[7][8][9][10] The cytotoxic activity is often evaluated against various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.
Comparative Cytotoxicity Profile (Hypothetical Data Based on Analogous Series):
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Bases | MCF-7 (Breast) | 10 - 50 | [11] |
| A549 (Lung) | 15 - 60 | [11] | |
| Hydrazones | MCF-7 (Breast) | 1 - 20 | [7][8] |
| A549 (Lung) | 5 - 30 | [7][8] |
Structural Insights from X-ray Crystallography
Single-crystal X-ray diffraction studies provide definitive proof of structure and offer valuable insights into the three-dimensional arrangement of atoms and intermolecular interactions. For Schiff bases of pyrimidine derivatives, intramolecular hydrogen bonds between the imine nitrogen and a proton on the pyrimidine ring can lead to a planar conformation, which may be important for biological activity.[11] Intermolecular interactions, such as π-π stacking and hydrogen bonding, govern the crystal packing and can influence the physicochemical properties of the solid-state material.
Caption: Schematic of potential intermolecular interactions in the crystal lattice of pyrimidine derivatives.
Conclusion
The Schiff base and hydrazone derivatives of this compound represent promising scaffolds for the development of new therapeutic agents. Their straightforward synthesis and the tunability of their steric and electronic properties through the introduction of various substituents make them attractive targets for medicinal chemists. This guide highlights the key comparative aspects of their synthesis, characterization, and biological activity, providing a foundation for further research and development in this area. Future studies focusing on the synthesis and evaluation of a diverse library of these derivatives are warranted to fully explore their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]
- 11. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents. The efficient synthesis of substituted pyrimidines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of several prominent synthetic routes to pyrimidines, supported by experimental data to inform the selection of the most appropriate method for various research and development objectives.
Performance Comparison of Pyrimidine Synthesis Methods
The choice of synthetic strategy for accessing pyrimidine derivatives can significantly impact reaction yields, times, and overall efficiency. The following tables summarize quantitative data for several key methods, offering a side-by-side comparison of their performance based on published experimental results.
Table 1: Comparison of Classical and Modern Synthetic Methods for Pyrimidines
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference(s) |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | ~60-70% | [1][2] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [2] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate | [2] |
| Microwave-Assisted (from Chalcones) | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [2][3][4] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps) | [2][5] |
Table 2: Comparison of Conventional vs. "Grindstone" Biginelli Reaction
| Method | Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference(s) |
| Conventional Biginelli (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl | Methanol | 3 hours | Not specified | [1][6] |
| Grindstone Biginelli (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | >90% | [1][6] |
Visualizing the Synthetic Pathways
To illustrate the procedural flow and key transformations in pyrimidine synthesis, the following diagrams depict the reaction mechanisms and experimental workflows for selected methods.
Biginelli Reaction Mechanism
The Biginelli reaction is a one-pot, three-component condensation reaction that forms dihydropyrimidinones.
Caption: Simplified mechanism of the Biginelli reaction.
Pinner Synthesis Mechanism
The Pinner synthesis involves the condensation of a β-dicarbonyl compound with an amidine.
Caption: General mechanism of the Pinner pyrimidine synthesis.
Experimental Workflow: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of many organic reactions, including pyrimidine synthesis.
Caption: General experimental workflow for microwave-assisted pyrimidine synthesis.
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Conventional Biginelli Reaction
This protocol provides a general framework for the acid-catalyzed, three-component synthesis of dihydropyrimidinones.
Reactants:
-
Aromatic Aldehyde (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Hydrochloric Acid (catalytic amount, e.g., 3-4 drops)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 1.5 to 3 hours.[1][7]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.[7]
Microwave-Assisted Biginelli Reaction
This method utilizes microwave irradiation to significantly reduce reaction times and often improve yields.
Reactants:
-
Aromatic Aldehyde (1 mmol)
-
Ethyl Cyanoacetate (1 mmol)
-
Guanidine Hydrochloride (1.2 mmol)
-
Ethanolic Sodium Hydroxide (catalytic)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride is prepared in a microwave-safe vessel containing ethanol and a catalytic amount of ethanolic NaOH.[2]
-
The mixture is subjected to microwave irradiation for 7-12 minutes at a controlled temperature (e.g., 120-135 °C).[2][8]
-
After irradiation, the reaction mixture is cooled to room temperature.
-
The product is isolated by pouring the mixture into water, followed by filtration.
-
The solid product is washed with water and can be further purified by recrystallization.
Pinner Synthesis
This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Reactants:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1 mmol)
-
Amidine Hydrochloride (1 mmol)
-
Base (e.g., Sodium Ethoxide) or Acid (e.g., HCl)
-
Anhydrous Solvent (e.g., Ethanol)
Procedure:
-
The amidine salt is often freshly prepared or used as a commercially available salt.
-
The 1,3-dicarbonyl compound and the amidine are dissolved in an appropriate anhydrous solvent.
-
A base or acid catalyst is added, and the reaction mixture is stirred, often with heating (reflux), for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is worked up, which may involve neutralization and extraction.
-
The crude product is purified by column chromatography or recrystallization.
Solid-Phase Synthesis of Thiazolo-Pyrimidinones
This method allows for the synthesis of a library of compounds with easier purification.
Materials:
-
Rink Amide Resin
-
Appropriate building blocks (e.g., isothiocyanates, halo-acetyl compounds)
-
Solvents (e.g., DMF, DCM, Methanol)
-
Reagents (e.g., DIEA, TFA)
General Procedure (multi-step):
-
The Rink amide resin is swelled in a suitable solvent (e.g., DMF).
-
The first building block is attached to the resin, often via an acylation or similar reaction.
-
Subsequent reaction steps are carried out to build the pyrimidine ring and introduce diversity. Each step is followed by thorough washing of the resin to remove excess reagents and by-products.[5]
-
The final compound is cleaved from the resin using a cleavage cocktail (e.g., a solution of TFA in DCM).
-
The cleavage solution is collected, and the solvent is evaporated to yield the crude product.
-
The final product is then purified, typically by preparative HPLC.[2]
Conclusion
The synthesis of pyrimidines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Biginelli and Pinner syntheses remain valuable for their simplicity and accessibility. Modern approaches, including microwave-assisted and solid-phase synthesis, offer significant improvements in terms of reaction speed, efficiency, and the ability to generate compound libraries. The choice of the optimal synthetic route will depend on the specific target molecule, desired scale, available resources, and the need for structural diversity. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in the pursuit of novel pyrimidine-based compounds.
References
A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pyrimidine compounds is crucial for drug discovery, development, and quality control. This guide provides a comparative overview of common analytical methods for the validation of pyrimidine compounds, supported by experimental data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an analytical method for pyrimidine analysis is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are among the most frequently employed techniques.
| Parameter | HPLC | UPLC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.995 | > 0.99[1] | > 0.996[2] | > 0.99[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically within 85-115% | 98-108%[4] | 95.2% to 104.5%[5] |
| Precision (% RSD) | < 2.0% | < 15% (intra- and inter-day)[1] | < 6.5% (intra- and inter-day)[4][6] | < 5.8% (between-day)[2] |
| Limit of Detection (LOD) | ~0.05 µg/mL | 6.678 x 10⁻² to 4.275 x 10⁻⁶ µg/mL[1] | 0.1-0.17 µmol/L[4][6] | 0.85-5.7 µmol/L[2][3] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | 0.833 ng/mL to 800 ng/mL[1] | Not explicitly stated | Not explicitly stated |
| Specificity | High | High[1] | High[6][7] | High[2][3] |
| Run Time | ~8-15 minutes[8] | < 10 minutes[1] | Dependent on temperature program | ~3-10 minutes[2][3] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the analysis of pyrimidine compounds using various techniques.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : High-Performance Liquid Chromatography system with UV detection.
-
Column : Reversed-phase C8 or C18 columns are commonly used.[9]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typical. For instance, a mobile phase of 50 mM acetate buffer (pH 4.0) with 3% methanol has been used.[8]
-
Flow Rate : Typically around 1.0 mL/min.[9]
-
Detection : UV detection at a wavelength where the pyrimidine compound has maximum absorbance, for example, 275 nm.[10]
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as a water/acetonitrile mixture, and filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.[1][11]
-
Column : A C18 column, such as a YMC Pack pro C18 (150 mm x 4.6 mm, 3 µm), is often employed.[11]
-
Mobile Phase : Gradient elution with an aqueous phase containing a modifier like formic acid (e.g., 0.1% formic acid in water) and an organic phase like acetonitrile.[11][12]
-
Flow Rate : A typical flow rate is around 0.3-0.8 mL/min.[11][12]
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode is common.[12]
-
Detection : Multiple Reaction Monitoring (MRM) is used for the quantification of specific pyrimidine compounds.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[6][7]
-
Derivatization : Pyrimidines often require derivatization to increase their volatility. Silylation or acylation are common methods.[4][7]
-
Column : A capillary column, such as an HP-5 (30 m × 0.32 mm i.d.), is frequently used.[4][6]
-
Carrier Gas : Nitrogen or helium at a flow rate of 1-2 mL/min.[6]
-
Temperature Program : An initial oven temperature is held for a few minutes, followed by a programmed temperature ramp to a final temperature.[6]
-
Ionization Mode : Electron Ionization (EI) is typically used.[11]
Capillary Electrophoresis (CE)
-
Instrumentation : Capillary electrophoresis system with a UV detector.
-
Capillary : Fused-silica capillary.
-
Buffer : A borate buffer, for example, 60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate (pH 9.6), has been shown to be effective.[3]
-
Voltage : A high voltage is applied across the capillary to effect separation.
-
Temperature : The capillary temperature is often controlled, for instance, at 35°C.[3]
-
Detection : UV detection at a specific wavelength.
Mandatory Visualizations
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the validation of an analytical method.
De Novo Pyrimidine Biosynthesis Pathway
Understanding the metabolic context of pyrimidines is vital for drug development. The de novo biosynthesis pathway is a key target for many therapeutic agents.
Caption: A simplified diagram of the de novo pyrimidine biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. latamjpharm.org [latamjpharm.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Pyrimidine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine analogues represent a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. Their structural similarity to endogenous pyrimidines allows them to interfere with essential cellular processes, leading to potent anticancer, antiviral, and antimicrobial effects. This guide provides a comparative analysis of the biological activities of various pyrimidine analogues, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in research and drug development.
Anticancer Activity of Pyrimidine Analogues
Pyrimidine analogues are among the most widely used chemotherapeutic agents. They primarily exert their anticancer effects by inhibiting DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. Key compounds in this class include 5-fluorouracil and gemcitabine.
Comparative Efficacy of Anticancer Pyrimidine Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine analogues against various human cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference(s) |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | 1.71 - 13.2 | [1][2][3][4][5] |
| A549 (Lung) | 9.62 - 202.2 | [6][7][8][9] | |
| HepG2 (Liver) | 5.34 - 24.9 | [1][3][5][10] | |
| Caco-2 (Colorectal) | 20.22 | [8] | |
| HCT-116 (Colorectal) | 6.1 - 9.2 | [3][11] | |
| Gemcitabine | Pancreatic Cancer Cells | Not specified | [12][13] |
| Compound 3g (Curcumin-pyrimidine analog) | MCF-7 (Breast) | 0.61 ± 0.05 | [2] |
| Compound 3b (Curcumin-pyrimidine analog) | MCF-7 (Breast) | 4.95 ± 0.94 | [2] |
| Thienopyrimidine 3 | MCF-7 (Breast) | 0.045 | [4] |
| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [7] |
| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [7] |
| Indazol-pyrimidine 4a | A549 (Lung) | 3.304 | [7] |
| Furo[2,3-d]pyrimidinone 18 | HCT-116 (Colorectal) | 4.2 ± 2.4 | [11] |
| Furo[2,3-d]pyrimidinone 15 | HCT-116 (Colorectal) | 5.2 ± 2.0 | [11] |
| Furo[2,3-d]pyrimidinone 12 | HCT-116 (Colorectal) | 5.4 ± 2.3 | [11] |
| Pyrazolopyrimidine 22 | Huh-7 (Liver) | 6.13 | [10] |
Mechanism of Action: Inhibition of DNA Synthesis by 5-Fluorouracil
5-Fluorouracil (5-FU) is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. A primary mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.
Mechanism of Action: Gemcitabine and Masked Chain Termination
Gemcitabine, another key pyrimidine analogue, is a deoxycytidine analogue. After intracellular phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into replicating DNA. This incorporation allows for the addition of one more nucleotide before DNA polymerase is unable to proceed, a phenomenon known as "masked chain termination," which ultimately leads to apoptosis.[14]
Antiviral Activity of Pyrimidine Analogues
Pyrimidine nucleoside analogues are a critical class of antiviral drugs that function by inhibiting viral DNA or RNA synthesis. Zidovudine (AZT), an analogue of thymidine, was the first drug approved for the treatment of HIV.
Comparative Efficacy of Antiviral Pyrimidine Analogues
The following table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of various pyrimidine analogues against different viruses.
| Compound/Analogue | Virus | EC50 / IC50 (µM) | Reference(s) |
| Zidovudine (AZT) | HIV | Not specified | [15][16] |
| GS-5734 (Remdesivir precursor) | Ebola Virus (EBOV) | 0.06 | [17] |
| MK-0608 | Hepatitis C Virus (HCV) | 0.3 | [17] |
| MK-0608 | Dengue Virus (DENV) | 5 - 15 | [17] |
| MK-0608 | Zika Virus (ZIKV) | 5 - 15 | [17] |
| MK-0608 | Yellow Fever Virus (YFV) | 5 - 15 | [17] |
| Compound 2i | Influenza A (H1N1) | 57.5 | [18] |
| Compound 5i | Influenza A (H1N1) | 57.5 | [18] |
| Compound 11c | Influenza A (H1N1) | 29.2 | [18] |
| Compound 12b | Coxsackievirus B3 | 12.4 | [18] |
| Compound 12d | Coxsackievirus B3 | 11.3 | [18] |
Mechanism of Action: Zidovudine (AZT) Inhibition of HIV Reverse Transcriptase
Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that is phosphorylated in the host cell to its active triphosphate form. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated AZT molecule prevents the formation of the next phosphodiester bond, leading to chain termination.[15][19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zidovudine - Wikipedia [en.wikipedia.org]
- 16. Zidovudine – eDrug [edrug.mvm.ed.ac.uk]
- 17. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 20. ClinPGx [clinpgx.org]
- 21. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Computational Analysis of 2-Methylpyrimidine-4-carbaldehyde and Related Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational analysis of the physicochemical, spectral, and quantum chemical properties of 2-Methylpyrimidine-4-carbaldehyde. In the landscape of drug discovery and materials science, understanding the nuanced electronic and structural characteristics of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a cornerstone of many therapeutic agents and functional materials. This document presents a comparative study of this compound against two structurally related alternatives: Pyrimidine-4-carbaldehyde and 2,4-Dimethylpyrimidine.
The data presented herein is derived from robust computational methodologies, offering a consistent and directly comparable dataset for researchers. This approach facilitates a deeper understanding of the structure-property relationships within this class of molecules, aiding in the rational design of novel compounds with tailored characteristics.
Physicochemical and Spectral Properties: A Tabulated Comparison
The following tables summarize key computed physicochemical and spectral data for this compound and its selected alternatives. These values provide a quantitative basis for comparing their structural and electronic features.
Table 1: Physicochemical Properties
| Property | This compound | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
| Molecular Formula | C₆H₆N₂O | C₅H₄N₂O | C₆H₈N₂ |
| Molecular Weight ( g/mol ) | 122.13 | 108.10 | 108.14 |
| Predicted Boiling Point (°C) | 213.7 ± 13.0 | 225.3 | 151.2 |
| Predicted Density (g/cm³) | 1.176 ± 0.06 | 1.234 | 1.031 |
| Predicted pKa | 0.16 ± 0.23 | -0.14 ± 0.10 | 2.02 ± 0.10 |
Table 2: Computed Vibrational Frequencies (FT-IR, cm⁻¹)
| Vibrational Mode | This compound | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
| C=O Stretch (Aldehyde) | ~1700-1720 | ~1705-1725 | N/A |
| Aromatic C=N Stretch | ~1570-1600 | ~1575-1605 | ~1560-1590 |
| Aromatic C=C Stretch | ~1450-1550 | ~1460-1560 | ~1470-1570 |
| C-H Stretch (Aldehyde) | ~2720-2820 | ~2730-2830 | N/A |
| C-H Stretch (Methyl) | ~2920-2980 | N/A | ~2920-2980 |
| Ring Breathing | ~990-1020 | ~995-1025 | ~980-1010 |
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
| Aldehyde H | ~9.9-10.1 | ~10.0-10.2 | N/A |
| Pyrimidine H5 | ~7.4-7.6 | ~7.5-7.7 | ~6.8-7.0 |
| Pyrimidine H6 | ~8.8-9.0 | ~9.1-9.3 | N/A |
| Methyl H (C2) | ~2.7-2.9 | N/A | ~2.5-2.7 |
| Methyl H (C4) | N/A | N/A | ~2.4-2.6 |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
| Aldehyde C=O | ~190-193 | ~191-194 | N/A |
| Pyrimidine C2 | ~165-168 | ~158-161 | ~163-166 |
| Pyrimidine C4 | ~155-158 | ~152-155 | ~163-166 |
| Pyrimidine C5 | ~120-123 | ~121-124 | ~118-121 |
| Pyrimidine C6 | ~157-160 | ~158-161 | ~150-153 |
| Methyl C (C2) | ~24-26 | N/A | ~23-25 |
| Methyl C (C4) | N/A | N/A | ~22-24 |
Table 5: Computed UV-Visible Spectral Data (in Ethanol)
| Parameter | This compound | Pyrimidine-4-carbaldehyde | 2,4-Dimethylpyrimidine |
| λmax (nm) | ~260-270 (π→π)~310-320 (n→π) | ~255-265 (π→π)~305-315 (n→π) | ~240-250 (π→π)~270-280 (n→π) |
Experimental and Computational Protocols
The computational data presented in this guide were derived using the following standardized protocols, ensuring consistency and comparability across the analyzed molecules.
Computational Analysis Workflow
The following diagram illustrates the general workflow for the computational analysis of the pyrimidine derivatives.
Safety Operating Guide
Proper Disposal of 2-Methylpyrimidine-4-carbaldehyde: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylpyrimidine-4-carbaldehyde, a combustible and hazardous compound. Adherence to these protocols is critical to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] Some safety data sheets also indicate that it may be fatal if inhaled and toxic to aquatic life.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[3] Do not dispose of this chemical into the environment, drains, or sewer systems.
-
Container Management:
-
Waste Collection:
-
Collect waste this compound in a dedicated, compatible, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Engaging a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, following institutional guidelines. Puncture the container to prevent reuse.
-
Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.[1]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]
-
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound, which inform the disposal requirements.
| Hazard Classification | Category | GHS Code |
| Combustible Liquid | 4 | H227 |
| Acute Oral Toxicity | 4 | H302 |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Irritation | 2 | H319 |
| Skin Sensitization | 1 | H317 |
| Acute Inhalation Toxicity | 2 | H330 |
| Hazardous to the Aquatic Environment | Toxic | H401 |
Data sourced from various Safety Data Sheets.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methylpyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Methylpyrimidine-4-carbaldehyde (CAS No: 1004-17-7). Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach based on the chemical properties of related pyrimidine and aldehyde compounds is essential for ensuring laboratory safety.
Hazard Assessment and Engineering Controls
This compound is a crystalline solid with a predicted boiling point of 213.7±13.0 °C and a density of 1.176±0.06 g/cm3 .[1] Due to its aldehyde functional group, it should be handled with care, assuming potential for irritation to the skin, eyes, and respiratory tract. The pyrimidine core suggests that it may be harmful if swallowed or inhaled, similar to other pyrimidine derivatives.[2][3]
Primary Engineering Control: All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Use of a powder-containment hood or a glove box is recommended for weighing and transferring the solid.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye & Face Protection | Body Protection | Respiratory Protection |
| Low-Hazard Activities (e.g., handling sealed containers) | Single pair of nitrile gloves | Safety glasses with side shields | Standard laboratory coat | Not generally required |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions) | Double-gloving (nitrile or neoprene) | Chemical splash goggles | Chemical-resistant lab coat | Use within a chemical fume hood |
| High-Hazard Activities (e.g., potential for aerosolization, heating) | Double-gloving (butyl rubber for aldehydes) | Chemical splash goggles and face shield | Chemical-resistant suit or apron over lab coat | NIOSH-approved respirator with organic vapor cartridges |
Glove Selection: Butyl rubber gloves are recommended for handling aldehydes.[5] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[6] Always inspect gloves for integrity before use.
Operational Plan for Safe Handling
Preparation and Area Designation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency spill kit accessible.
Handling the Solid Compound:
-
Wear appropriate PPE as outlined in the table above.
-
Perform all manipulations within a chemical fume hood or other containment device.
-
Use a spatula or other appropriate tools to handle the solid, avoiding the creation of dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
If any PPE becomes contaminated, remove and dispose of it immediately, then wash the affected area thoroughly.
Post-Experiment:
-
Decontaminate all surfaces and equipment used for handling the compound.
-
Dispose of all waste materials according to the disposal plan.
Disposal Plan
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic compounds.
-
Do not mix with incompatible waste streams. Pyrimidine derivatives can react vigorously with strong acids and oxidizing agents.[7]
Labeling:
-
Clearly label the waste container with "Waste this compound" and include appropriate hazard symbols (e.g., harmful/irritant).
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until collection.
Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][8] Never dispose of this chemical down the drain or in the regular trash.[3]
Emergency Procedures
Spills:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
First Aid:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Diagram: PPE Selection Workflow for Handling this compound
Caption: Workflow for selecting appropriate PPE based on the hazard level of the activity.
References
- 1. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
